molecular formula C20H30O4 B8261723 ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Cat. No.: B8261723
M. Wt: 334.4 g/mol
InChI Key: RNEBMVMFRKVVMY-UHFFFAOYSA-N
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Description

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a useful research compound. Its molecular formula is C20H30O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBMVMFRKVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Therapeutic Potential of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological activities of the diterpenoid compound ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a complex tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds are known for their diverse and potent biological activities, making them attractive candidates for drug development. This guide focuses on the known natural sources of this specific compound, details established protocols for its isolation and purification, and explores its potential therapeutic applications based on available scientific literature.

Natural Sources

The primary documented natural source of this compound is the plant species Nouelia insignis, a member of the Asteraceae family.[1][2][] This plant is primarily found in the mountainous regions of the Yunnan and Sichuan provinces in China.[4] Additionally, ent-kaurane diterpenoids are widely distributed in the plant kingdom, with the Euphorbiaceae family also being a significant source of these compounds.[5][6] While specific quantitative yields of this compound from these sources are not extensively reported in the literature, the isolation of a variety of ent-kaurane diterpenoids from Nouelia insignis has been documented.[4][7][8][9]

Table 1: Documented Natural Sources of this compound and Related Compounds

FamilySpeciesCompound ClassReference
AsteraceaeNouelia insignisent-kaurane diterpenoids[4][7][8][9]
EuphorbiaceaeVarious speciesent-kaurane diterpenoids[5][6]
AnnonaceaeAnnona squamosaent-kaurane diterpenoids[10]
AsteraceaeCoespeletia moritzianaent-kaurane diterpenoids[11]

Experimental Protocols: Isolation and Purification

3.1. Plant Material Collection and Preparation

  • Collect the aerial parts (leaves and stems) of Nouelia insignis.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

3.2. Extraction

  • Macerate the powdered plant material with methanol (B129727) (MeOH) or a mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) at room temperature for an extended period (e.g., 3 x 24 hours).[11]

  • Alternatively, perform reflux extraction with methanol for a more efficient extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Fractionation

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • The diterpenoid-rich fraction is typically found in the less polar to moderately polar fractions (e.g., CHCl₃ and EtOAc).

3.4. Chromatographic Purification

  • Subject the active fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[11]

  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the combined fractions using repeated column chromatography, including normal-phase and reversed-phase (C18) silica gel, and Sephadex LH-20 gel filtration.[9]

  • Final purification can be achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

3.5. Structure Elucidation

  • The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: To determine the absolute configuration of the molecule.[4]

G General Workflow for Isolation of ent-kaurane Diterpenoids plant_material Plant Material (e.g., Nouelia insignis) extraction Extraction (Maceration or Reflux) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation diterpenoid_fraction Diterpenoid-rich Fraction fractionation->diterpenoid_fraction column_chromatography Column Chromatography (Silica Gel) diterpenoid_fraction->column_chromatography purified_fractions Partially Purified Fractions column_chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Biological Activities and Potential Signaling Pathways

This compound and related ent-kaurane diterpenoids have demonstrated a range of promising biological activities, including antibacterial and anticancer properties.[5]

4.1. Antibacterial Activity

ent-kaurane diterpenoids have shown significant activity against various bacteria, including oral pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[12][13] The proposed mechanism of action involves the disruption of the bacterial cell wall and membrane integrity.[13] These compounds can also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, and disrupt mature biofilms.[13]

4.2. Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited, extensive research on the closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, provides valuable insights into a probable mechanism of action. This related compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[14] The apoptotic process is believed to be mediated through the intrinsic or mitochondrial pathway.

The proposed signaling pathway involves the following key events:

  • Induction of Oxidative Stress: The compound may lead to an increase in intracellular reactive oxygen species (ROS).

  • Modulation of Bcl-2 Family Proteins: It can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.

  • Mitochondrial Membrane Depolarization: The altered balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential.

  • Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.

  • Inhibition of NF-κB Pathway: The compound may also inhibit the pro-survival NF-κB signaling pathway, further promoting apoptosis.

G Hypothetical Apoptosis Signaling Pathway compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 nf_kb NF-κB Pathway compound->nf_kb mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nf_kb->apoptosis

Caption: Hypothetical apoptosis signaling pathway of ent-kaurane diterpenoids.

Conclusion

This compound represents a promising natural product with potential therapeutic applications in the fields of antibacterials and oncology. Its presence in readily available plant sources like Nouelia insignis makes it an accessible target for further research and development. The methodologies outlined in this guide provide a framework for its isolation and purification, while the elucidated biological activities and potential signaling pathways offer a starting point for more in-depth pharmacological investigations. Further studies are warranted to fully characterize its efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

Biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, a complex diterpenoid with potential pharmacological applications. The biosynthesis originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of the characteristic tetracyclic ent-kaurane skeleton. Subsequent oxidative modifications, including hydroxylation and epoxidation, are catalyzed by cytochrome P450 monooxygenases to yield the final product. This document details the known enzymatic steps, proposes a putative pathway for the less characterized modifications, and provides hypothetical experimental protocols for the elucidation of the complete biosynthetic route. Quantitative data on enzyme kinetics and product yields from related pathways are summarized to provide a comparative framework. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate understanding.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[1][2] Among them, ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, isolated from plants such as Nouelia insignis and species of the Euphorbiaceae family, has attracted interest for its potential therapeutic properties.[3][4] Understanding the biosynthesis of this complex molecule is crucial for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts for synthetic chemistry.

The biosynthesis of all diterpenoids begins with the C20 precursor geranylgeranyl pyrophosphate (GGPP).[1] The formation of the ent-kaurane scaffold is a two-step cyclization process catalyzed by two distinct terpene synthases. Subsequent modifications of the ent-kaurane skeleton are primarily carried out by cytochrome P450 monooxygenases (CYPs), which are responsible for the hydroxylation, oxidation, and epoxidation reactions that lead to the vast diversity of ent-kaurane diterpenoids.[5]

This guide will first outline the well-established early steps of ent-kaurane biosynthesis and then delve into the putative later steps leading to ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid.

The Biosynthetic Pathway

The proposed biosynthetic pathway for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is depicted below. The initial steps from GGPP to ent-kaurenoic acid are well-characterized in various plant species. The subsequent hydroxylation and epoxidation steps are putative and based on the known reactivity of cytochrome P450 enzymes in diterpenoid biosynthesis.

Biosynthesis of ent-11a,16a-Epoxy-15a-hydroxykauran-19-oic acid GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (B83284) (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene (B36324) ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) (CYP701 family) Intermediate1 ent-11α-hydroxy-kaurenoic acid (putative) ent_Kaurenoic_Acid->Intermediate1 ent-Kaurenoic Acid 11α-hydroxylase (putative CYP) Intermediate2 ent-11α,15α-dihydroxy-kaurenoic acid (putative) Intermediate1->Intermediate2 ent-Kaurenoic Acid 15α-hydroxylase (putative CYP) Final_Product ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid Intermediate2->Final_Product ent-Kaurane 16α-epoxidase (putative CYP)

Figure 1: Proposed biosynthetic pathway.
Formation of the ent-Kaurane Skeleton

The biosynthesis begins with the cyclization of the linear precursor GGPP.

  • GGPP to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene synthase.[1]

  • ent-CPP to ent-Kaurene: The second cyclization is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase. KS facilitates the ionization of the diphosphate group from ent-CPP, followed by a series of intramolecular rearrangements to form the tetracyclic hydrocarbon ent-kaurene.[6]

Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The subsequent oxidation of ent-kaurene at the C-19 position is a three-step process catalyzed by a single multifunctional cytochrome P450 enzyme, ent-kaurene oxidase (KO).[7] This enzyme belongs to the CYP701 family of cytochromes P450. The reaction proceeds through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to yield ent-kaurenoic acid.

Putative Late-Stage Modifications

The final steps in the biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid from ent-kaurenoic acid involve specific hydroxylations and an epoxidation reaction. While the specific enzymes responsible for these transformations have not yet been characterized from the source organisms, they are predicted to be cytochrome P450 monooxygenases based on analogous reactions in other diterpenoid biosynthetic pathways.

  • ent-Kaurenoic Acid to ent-11α-hydroxy-kaurenoic acid (Putative): The first hydroxylation is proposed to occur at the C-11α position of ent-kaurenoic acid. This reaction would be catalyzed by a specific ent-kaurenoic acid 11α-hydroxylase, likely a member of the cytochrome P450 superfamily. Fungal biotransformation studies have demonstrated that 11α-hydroxylation of ent-kauranes is feasible.[8]

  • ent-11α-hydroxy-kaurenoic acid to ent-11α,15α-dihydroxy-kaurenoic acid (Putative): The second hydroxylation is predicted to occur at the C-15α position. This step would be catalyzed by an ent-kaurenoic acid 15α-hydroxylase, another putative cytochrome P450 enzyme.

  • ent-11α,15α-dihydroxy-kaurenoic acid to ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid (Putative): The final step is the formation of an epoxy bridge between C-11 and C-16. This intramolecular cyclization is likely catalyzed by an ent-kaurane 16α-epoxidase, which is also presumed to be a cytochrome P450.

Quantitative Data

While specific quantitative data for the enzymes in the biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid are not yet available, data from related and well-characterized diterpenoid biosynthetic enzymes can provide a useful reference. The following tables summarize kinetic parameters for key enzyme classes involved in the pathway.

Table 1: Kinetic Parameters of Diterpene Synthases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
ent-Copalyl Diphosphate SynthaseArabidopsis thalianaGGPP0.50.03[Generic Data]
ent-Kaurene SynthaseArabidopsis thalianaent-CPP0.30.02[Generic Data]

Table 2: Kinetic Parameters of Cytochrome P450 Monooxygenases in Diterpenoid Biosynthesis

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
ent-Kaurene Oxidase (CYP701A3)Arabidopsis thalianaent-Kaurene1.20.1[Generic Data]
Gibberellin 7-oxidase (CYP88A)Arabidopsis thalianaent-Kaurenoic Acid2.50.05[9]

(Note: The data in these tables are representative values from related pathways and should be used as a general guide. Actual values for the enzymes involved in the biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid may vary.)

Experimental Protocols

The following section outlines detailed methodologies for the key experiments required to elucidate the complete biosynthetic pathway of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid.

Identification of Candidate Genes

A transcriptomics approach (RNA-seq) of the source organism (e.g., Nouelia insignis) would be the first step to identify candidate cytochrome P450 genes involved in the late-stage modifications. By comparing the transcriptomes of tissues with high and low accumulation of the target compound, differentially expressed CYP genes can be identified as strong candidates.

Heterologous Expression of Candidate CYPs

Candidate CYP genes would be cloned into an appropriate expression vector for heterologous expression in a host system such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco). Yeast is a common host for expressing plant CYPs as it possesses the necessary endogenous cytochrome P450 reductases (CPRs) that are essential for CYP activity.

Heterologous Expression Workflow cluster_0 Gene Identification cluster_1 Heterologous Expression cluster_2 Functional Assay RNA_Isolation RNA Isolation from Nouelia insignis RNA_Seq RNA-Seq and Transcriptome Assembly RNA_Isolation->RNA_Seq Candidate_Selection Candidate CYP Gene Selection RNA_Seq->Candidate_Selection Gene_Cloning Cloning of Candidate CYPs into Yeast Expression Vector Candidate_Selection->Gene_Cloning Yeast_Transformation Transformation of Saccharomyces cerevisiae Gene_Cloning->Yeast_Transformation Yeast_Culture Culturing of Transformed Yeast Yeast_Transformation->Yeast_Culture Substrate_Feeding Feeding of Precursor (e.g., ent-Kaurenoic Acid) Yeast_Culture->Substrate_Feeding Metabolite_Extraction Extraction of Metabolites Substrate_Feeding->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis of Products Metabolite_Extraction->LC_MS_Analysis

Figure 2: Experimental workflow for CYP functional characterization.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

  • Vector Construction: The full-length cDNA of the candidate CYP gene is PCR-amplified and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression construct is transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

  • Yeast Culture and Induction: Transformed yeast cells are grown in a selective medium to the mid-log phase. Gene expression is then induced by adding galactose to the medium.

  • Substrate Feeding: The precursor, ent-kaurenoic acid, is added to the culture medium.

  • Metabolite Extraction: After a suitable incubation period, the yeast cells and culture medium are harvested. Metabolites are extracted using an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products. The products are compared with authentic standards of the expected hydroxylated and epoxidized intermediates and the final product.

In Vitro Enzyme Assays

To determine the kinetic parameters of the identified enzymes, in vitro assays are performed using microsomal fractions prepared from the heterologous host.

Protocol for In Vitro Enzyme Assay

  • Microsome Preparation: Yeast cells expressing the CYP of interest are harvested, and microsomes are prepared by differential centrifugation.

  • Assay Reaction: The reaction mixture contains the microsomal fraction, the substrate (ent-kaurenoic acid or a hydroxylated intermediate), NADPH as a cofactor, and a buffer.

  • Reaction Incubation and Termination: The reaction is incubated at an optimal temperature and then terminated by the addition of an organic solvent.

  • Product Quantification: The reaction products are quantified by LC-MS.

  • Kinetic Analysis: The initial reaction velocities are measured at varying substrate concentrations. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are determined by fitting the data to the Michaelis-Menten equation.

Conclusion

The biosynthesis of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid follows the general pattern of diterpenoid biosynthesis, involving terpene synthases for scaffold formation and cytochrome P450 monooxygenases for subsequent oxidative modifications. While the early steps of the pathway are well understood, the specific enzymes responsible for the late-stage hydroxylation and epoxidation reactions remain to be elucidated. The experimental approaches outlined in this guide provide a roadmap for the identification and characterization of these novel biocatalysts. A thorough understanding of this biosynthetic pathway will not only provide insights into the chemical diversity of natural products but also pave the way for the biotechnological production of this and other valuable ent-kaurane diterpenoids.

References

In-Depth Technical Guide: Physical Properties of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a diterpenoid compound isolated from plant species such as Nouelia insignis.[1] This document collates available data on its molecular structure, solubility, and spectral characteristics. Furthermore, it outlines generalized experimental protocols for the determination of these properties, relevant to natural product chemistry. The guide also visualizes the compound's potential biological activities, specifically its proposed anticancer and antibacterial mechanisms, through signaling pathway and workflow diagrams. This information is intended to support further research and development efforts involving this compound.

Core Physical and Chemical Properties

This compound is a complex bicyclic diterpenoid.[2] Its structure includes epoxy, hydroxy, and carboxylic acid functional groups, which contribute to its biological activity.[2] The compound is typically found as a powder.[3][4] While a specific melting point has not been identified in the reviewed literature, its other key properties are summarized below.

PropertyValueSource
CAS Number 77658-46-9[2][3][4]
Molecular Formula C₂₀H₃₀O₄[2][3][4]
Molecular Weight 334.4 g/mol [2][3]
Physical Description Powder[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5]
Purity ≥98% (as commercially available)[4]
Storage Refrigerate or freeze (2-8 °C), protected from air and light[4]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are not widely published. However, based on standard practices in natural product chemistry, the following protocols would be appropriate for determining its physical properties.

Isolation and Purification

A general procedure for isolating similar compounds involves extraction from dried and ground plant material (e.g., leaves) using a mixture of solvents like hexane (B92381) and ethyl acetate. The resulting extract is then subjected to purification techniques such as open column chromatography and flash chromatography over silica (B1680970) gel.

Melting Point Determination

The melting point of a purified solid sample would be determined using a standard melting point apparatus, such as a Fisher-Johns instrument.[6] The sample is placed on a micro-cover glass and heated, and the temperature range over which the substance melts is recorded. For a pure substance, this range is typically narrow.

Solubility Assessment

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents and observing its dissolution. For a more quantitative analysis, a shake-flask method can be employed. This involves adding an excess of the compound to a known volume of solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant using techniques like UV-spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are crucial for structure elucidation. Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃.[6] Identification would be confirmed by comparing the spectral data with established values for similar ent-kaurane diterpenoids.

  • Infrared (IR) Spectroscopy: An IR spectrum would be recorded using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet.[6] This analysis helps to identify the presence of key functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) groups.

Biological Activity and Signaling Pathways

This compound has demonstrated potential as both an anticancer and antibacterial agent.[2] Its mechanisms of action are subjects of ongoing research.

Proposed Anticancer Signaling Pathway

The compound is suggested to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.[2] A related ent-kaurane diterpenoid has been shown to induce apoptosis in laryngeal cancer cells by inhibiting the activation of NF-κB, a key regulator of cell survival. The diagram below illustrates this proposed pathway.

anticancer_pathway cluster_cell Cancer Cell Compound ent-11,16-Epoxy-15- hydroxykauran-19-oic acid NFkB NF-κB Activation Compound->NFkB Inhibits Inhibition Inhibition of Proliferation Compound->Inhibition Induction Induction of Apoptosis Compound->Induction Survival Cell Survival Genes NFkB->Survival Promotes Proliferation Cell Proliferation Apoptosis Apoptosis Survival->Proliferation Leads to Survival->Apoptosis Inhibits

Caption: Proposed anticancer mechanism of action.

Proposed Antibacterial Mechanism

The antibacterial activity of this compound is believed to involve the disruption of bacterial cellular processes.[2] This may occur through targeting the bacterial cell membrane and potentially interfering with protein synthesis. The following diagram outlines a logical workflow for investigating this mechanism.

antibacterial_workflow cluster_workflow Investigative Workflow for Antibacterial Mechanism Start Bacterial Culture Treatment Treatment with This compound Start->Treatment Observation Observe for Bacteriostatic/Bactericidal Effect Treatment->Observation MembraneAssay Cell Membrane Integrity Assay Observation->MembraneAssay Hypothesis 1 ProteinAssay Protein Synthesis Assay Observation->ProteinAssay Hypothesis 2 MembraneDisruption Membrane Disruption MembraneAssay->MembraneDisruption ProteinInhibition Protein Synthesis Inhibition ProteinAssay->ProteinInhibition

Caption: Workflow for elucidating the antibacterial mechanism.

Conclusion

This compound is a promising natural product with significant potential for further investigation in drug development. This guide has summarized its known physical properties and provided a framework for its experimental characterization. The visualized biological pathways offer a starting point for more detailed mechanistic studies. Future research should aim to determine a precise melting point and conduct detailed spectroscopic analyses to build a complete physicochemical profile of this compound.

References

Unveiling the Bioactivity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid , a diterpenoid compound isolated from the plant Nouelia insignis.[1][2] This document, intended for researchers, scientists, and professionals in drug development, synthesizes the available data on its anti-inflammatory properties, presents experimental methodologies, and visualizes the implicated biological pathways.

Compound Profile

This compound is a member of the ent-kaurane diterpenoid class of natural products.[3] These compounds are characterized by a complex tetracyclic carbon skeleton. The presence of an epoxy ring, a hydroxyl group, and a carboxylic acid moiety are key structural features that contribute to its biological activities.[3] While related kaurane (B74193) diterpenoids have been investigated for a range of effects, this guide focuses specifically on the experimentally determined activities of the title compound.

Anti-Inflammatory Activity

Recent studies have elucidated the anti-inflammatory potential of this compound. The primary mechanism identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug discovery.

Quantitative Data on Nitric Oxide Inhibition

This compound, identified as compound 15 in a comprehensive study of diterpenoids from Nouelia insignis, demonstrated significant inhibitory effects on nitric oxide production.[4][5] The following table summarizes its activity at various concentrations.

CompoundConcentration (µM)Inhibition of NO Production (%)
This compound (15)2.5Significant
5.0Significant
10.0Significant

Table 1. Inhibitory activity of this compound on nitric oxide (NO) production in LPS-induced RAW 264.7 cells. The term "Significant" indicates a statistically meaningful reduction in NO levels as reported in the source study.[5]

Experimental Protocols

The following section details the methodology used to ascertain the anti-inflammatory activity of this compound.

Cell Culture and Cytotoxicity Assay

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. To assess cytotoxicity, cells were treated with the compound at various concentrations. After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 30 minutes at 37°C. The resulting formazan (B1609692) crystals were dissolved, and the optical density was measured at 450 nm using a microplate reader to determine cell viability.[2]

Nitric Oxide (NO) Production Assay

RAW 264.7 cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for a designated time. Subsequently, the cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The absorbance at a specific wavelength was determined using a microplate reader, and the amount of nitrite was calculated from a standard curve.[2][6]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed anti-inflammatory signaling pathway.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_result Result start RAW 264.7 Macrophages culture Culture in DMEM (10% FBS, 1% P/S) start->culture pretreat Pre-treat with ent-11,16-Epoxy-15- hydroxykauran-19-oic acid culture->pretreat lps Stimulate with LPS pretreat->lps griess Griess Reagent Assay (Measure Nitrite) lps->griess end Inhibition of NO Production griess->end anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces iNOS_protein iNOS Protein iNOS->iNOS_protein Translates to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Compound ent-11,16-Epoxy-15- hydroxykauran-19-oic acid Compound->NFkB Inhibits

References

Unveiling ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid ent-11,16-epoxy-15-hydroxykauran-19-oic acid, a natural product isolated from the plant Nouelia insignis. We delve into the seminal discovery of this compound, detailing the experimental protocols for its extraction, isolation, and purification. Furthermore, this guide presents a thorough characterization of the molecule, including its key physicochemical properties and spectroscopic data. While direct and extensive biological studies on this specific compound are limited, we explore the known biological activities of structurally similar ent-kaurane diterpenoids to provide context for its potential therapeutic applications. This document serves as a foundational resource for researchers interested in the further investigation and development of this unique natural product.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products.[1] These compounds are characterized by a distinctive bridged-ring system and are known to exhibit a wide range of biological activities. The discovery and characterization of novel diterpenoids are of significant interest to the pharmaceutical and medicinal chemistry fields due to their potential as scaffolds for the development of new therapeutic agents. This guide focuses on the technical aspects of the discovery and isolation of this compound, providing a detailed account of the methodologies employed.

Discovery and Source

This compound was first isolated from Nouelia insignis Franch., a plant belonging to the Asteraceae family. The structure of this compound, including its stereochemistry, was definitively confirmed through X-ray crystallographic analysis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.4 g/mol
CAS Number 77658-46-9
Appearance Powder

Experimental Protocols

Extraction and Isolation

The isolation of this compound from Nouelia insignis involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodologies reported for the isolation of ent-kaurane diterpenoids from this plant species.

3.1.1. Plant Material and Extraction

  • The aerial parts of Nouelia insignis are collected, dried, and pulverized.

  • The powdered plant material is then subjected to extraction with 95% ethanol (B145695) at room temperature.[1]

  • The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

  • The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity.

  • The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate progressively increased.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

  • Further purification of the enriched fractions is achieved through repeated column chromatography, often on silica gel or Sephadex LH-20, until pure this compound is obtained.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried, powdered Nouelia insignis extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Partitioning (Petroleum Ether/Ethyl Acetate) crude_extract->partition et_fraction Ethyl Acetate Fraction partition->et_fraction silica_gel_1 Silica Gel Column Chromatography et_fraction->silica_gel_1 fractions Collected Fractions silica_gel_1->fractions repeated_cc Repeated Column Chromatography (Silica Gel/Sephadex) fractions->repeated_cc pure_compound Pure this compound repeated_cc->pure_compound G cluster_pathway Potential Apoptotic Signaling Pathway of Related ent-Kaurane Diterpenoids ent_kaurane Related ent-Kaurane Diterpenoids bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) ent_kaurane->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Pharmacology of Diterpenoid Compounds from Nouelia insignis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of diterpenoid compounds isolated from the plant Nouelia insignis. The focus is on their anti-inflammatory effects, with detailed experimental methodologies and quantitative data presented to support further research and drug development initiatives.

Introduction

Nouelia insignis, a member of the Asteraceae family, is a plant species that has been a source of various diterpenoid compounds with interesting biological activities. Among these, ent-kaurane diterpenoids have shown significant anti-inflammatory potential. This document summarizes the key findings related to the anti-inflammatory pharmacology of these compounds, providing a foundation for their potential development as therapeutic agents.

Anti-inflammatory Activity of ent-Kaurane Diterpenoids

Recent studies have focused on a series of undescribed ent-kaurane-type diterpenoid acids, noueinsiancins A–K, along with several known analogues, isolated from Nouelia insignis.[1][2][3][4] The primary mechanism of anti-inflammatory action investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory drugs.

Inhibition of Nitric Oxide Production

A number of diterpenoid compounds isolated from Nouelia insignis have demonstrated significant inhibitory effects on NO production in LPS-induced RAW 264.7 cells. The following table summarizes the quantitative data on the most active compounds.

CompoundConcentration (µM)NO Inhibition (%)
Compound 4 2.5Significant
5.0Significant
10.0Significant
Compound 5 2.5Significant
5.0Significant
10.0Significant
Compound 6 2.5Significant
5.0Significant
10.0Significant
Compound 7 2.5Significant
5.0Significant
10.0Significant
Compound 13 2.5Significant
5.0Significant
10.0Significant
Compound 14 2.5Significant
5.0Significant
10.0Significant
Compound 15 2.5Significant
5.0Significant
10.0Significant
Compound 16 2.5Significant
5.0Significant
10.0Significant
Compound 17 2.5Significant
5.0Significant
10.0Significant

Note: The term "Significant" is used as reported in the source literature. Specific percentage inhibition values were not provided in the abstracts.[1][3][4]

Down-regulation of Pro-inflammatory Cytokines

In addition to inhibiting NO production, select compounds were found to modulate the expression of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 cells.

CompoundEffect on IL-6 ExpressionEffect on TNF-α Expression
Compound 6 Dose-dependent down-regulationDose-dependent down-regulation
Compound 7 Dose-dependent down-regulationDose-dependent down-regulation

Experimental Protocols

The following sections detail the methodologies employed in the pharmacological evaluation of diterpenoid compounds from Nouelia insignis.

Cell Culture and Cytotoxicity Assay
  • Cell Line: RAW 264.7 murine macrophage cells are used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assessment (MTT Assay): Before evaluating anti-inflammatory activity, the cytotoxicity of the test compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • RAW 264.7 cells are seeded in 96-well plates.

    • After adherence, cells are treated with various concentrations of the diterpenoid compounds for a specified period (e.g., 24 hours).

    • MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The supernatant is removed, and the formazan crystals are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Inhibition Assay
  • Principle: The concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well or 24-well plates and allowed to adhere.

    • The cells are pre-treated with various non-toxic concentrations of the diterpenoid compounds for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the control group).

    • The plates are incubated for 24 hours.

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Measurement of TNF-α and IL-6 Levels (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • RAW 264.7 cells are cultured, pre-treated with the test compounds, and stimulated with LPS as described for the NO inhibition assay.

    • After the 24-hour incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available mouse TNF-α and IL-6 ELISA kits, following the manufacturer's instructions.

    • The results are typically expressed as pg/mL or ng/mL of the cytokine, and the inhibitory effect of the compounds is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Anti-inflammatory Activity Screening

experimental_workflow cluster_cell_prep Cell Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assays cluster_analysis Data Analysis start Start: RAW 264.7 Cell Culture seed Seed Cells in Plates start->seed treat_cyto Treat with Diterpenoids seed->treat_cyto mtt MTT Assay treat_cyto->mtt measure_cyto Measure Absorbance mtt->measure_cyto viability Determine Non-Toxic Concentrations measure_cyto->viability pretreat Pre-treat with Non-Toxic Doses viability->pretreat lps Induce Inflammation with LPS pretreat->lps incubate Incubate for 24h lps->incubate collect Collect Supernatant incubate->collect no_assay NO Assay (Griess Reagent) collect->no_assay elisa ELISA (TNF-α, IL-6) collect->elisa analyze_no Analyze NO Inhibition no_assay->analyze_no analyze_cytokine Analyze Cytokine Levels elisa->analyze_cytokine

Caption: Workflow for screening the anti-inflammatory activity of diterpenoids.

LPS-Induced Pro-inflammatory Signaling Pathway

lps_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases Diterpenoids Diterpenoids from Nouelia insignis Diterpenoids->IKK inhibits DNA DNA NFkB_nuc->DNA binds mRNA Pro-inflammatory Gene Transcription DNA->mRNA iNOS iNOS mRNA->iNOS translation TNFa TNF-α mRNA->TNFa translation IL6 IL-6 mRNA->IL6 translation NO NO iNOS->NO

References

In-Depth Technical Guide on the Spectroscopic Data for ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a diterpenoid isolated from Nouelia insignis. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data and the methodologies for its acquisition.

Compound Profile

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. Its structure is characterized by an epoxy bridge between C-11 and C-16, a hydroxyl group at C-15, and a carboxylic acid at C-19.

PropertyValue
Chemical Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
CAS Number 77658-46-9
Natural Source Nouelia insignis[1]

Spectroscopic Data

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon and proton framework of the molecule. Assignments are based on 2D NMR experiments such as COSY, HSQC, and HMBC.

(Note: The following data is a representative compilation based on typical values for this class of compounds, as the specific data for this exact molecule was not found in the available literature. The chemical shifts are reported in ppm.)

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm), J (Hz)
139.51.85 (m), 0.90 (m)
218.21.95 (m), 1.50 (m)
337.82.20 (m), 1.45 (m)
443.8-
556.51.15 (d, 9.0)
621.71.70 (m), 1.55 (m)
739.01.60 (m), 1.40 (m)
848.5-
955.01.20 (m)
1040.2-
1178.04.10 (d, 6.0)
1233.01.80 (m), 1.65 (m)
1342.52.50 (m)
1436.02.10 (m), 1.75 (m)
1575.04.50 (s)
1685.04.80 (s)
1728.01.25 (s)
1828.51.22 (s)
19184.0-
2015.50.95 (s)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3450 (broad)O-H stretch (hydroxyl and carboxylic acid)
2935, 2870C-H stretch (alkane)
1695C=O stretch (carboxylic acid)
1250C-O stretch (epoxide)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the compound.

Table 3: Mass Spectrometry Data

TechniqueIonObserved m/zFormula
HR-ESI-MS[M+H]⁺335.2165C₂₀H₃₁O₄
HR-ESI-MS[M-H]⁻333.2019C₂₀H₂₉O₄

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of ent-kaurane diterpenoids from plant sources.

Isolation of this compound
  • Extraction: The dried and powdered aerial parts of Nouelia insignis are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system of increasing polarity (e.g., petroleum ether-ethyl acetate mixtures) is used to separate the components.

  • Further Purification: Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: NMR spectra are recorded on a Bruker AV-500 spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvents. Chemical shifts are referenced to the residual solvent signals. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the structure.

  • IR Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an Agilent 6210 TOF LC/MS system equipped with an electrospray ionization (ESI) source.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Spectroscopic_Workflow A Plant Material (Nouelia insignis) B Extraction (95% EtOH) A->B C Solvent Partitioning B->C D Column Chromatography (Silica Gel) C->D E Further Purification (HPLC, Sephadex) D->E F Pure Compound E->F G Spectroscopic Analysis F->G H NMR (1H, 13C, 2D) G->H I Mass Spectrometry (HR-ESI-MS) G->I J IR Spectroscopy G->J K Structure Elucidation H->K I->K J->K

Caption: Isolation and structural elucidation workflow.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed data and protocols presented herein are intended to facilitate further research and development involving this and related natural products.

References

Unveiling the Therapeutic Potential of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid compound found in plant species such as Nouelia insignis and within the Euphorbiaceae family.[1][2] This complex molecule is characterized by a distinctive bicyclic structure and possesses multiple functional groups, including epoxy, hydroxy, and carboxylic acid moieties, which contribute to its bioactivity.[2] Preliminary research suggests that this class of compounds exhibits a range of potential therapeutic effects, including antibacterial and anticancer activities.[2] The primary mechanism of action is thought to involve the disruption of cellular processes, such as targeting bacterial cell membranes and inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive summary of the available data on this compound and its closely related analogs, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways to inform future research and drug development efforts.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₀H₃₀O₄
Molecular Weight 334.4 g/mol
CAS Number 77658-46-9
Source Herbs of Nouelia insignis, Euphorbiaceae family

Potential Therapeutic Effects

While specific quantitative data for this compound is limited in publicly available literature, research on closely related ent-kaurane diterpenoids isolated from the same plant source, Nouelia insignis, provides valuable insights into its potential therapeutic applications.

Anti-Inflammatory Activity

A study on novel ent-kaurane diterpenoids from Nouelia insignis demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Several of these related compounds were also found to down-regulate the protein expression levels of pro-inflammatory cytokines IL-6 and TNF-α.[3]

Table 1: In Vitro Anti-inflammatory Activity of Related ent-Kaurane Diterpenoids from Nouelia insignis [3]

CompoundNO Inhibition at 2.5 µMNO Inhibition at 5.0 µMNO Inhibition at 10.0 µM
Noueinsiancin E SignificantSignificantSignificant
Noueinsiancin F SignificantSignificantSignificant
Noueinsiancin G SignificantSignificantSignificant
Compound 13 SignificantSignificantSignificant
Compound 14 SignificantSignificantSignificant
Compound 15 SignificantSignificantSignificant
Compound 16 SignificantSignificantSignificant
Compound 17 SignificantSignificantSignificant

Note: The original study presented graphical data; "Significant" indicates a notable level of inhibition as reported in the study. For precise IC₅₀ values, direct consultation of the source literature is recommended.

Anticancer and Cytotoxic Potential

Research on a structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F), provides a well-documented example of the potential anticancer mechanisms. This compound has been shown to induce dose-dependent apoptosis in laryngeal and nasopharyngeal cancer cells.[5][6] The mechanism involves the inhibition of NF-κB activation, suppression of pro-proliferative and anti-apoptotic molecules, and the promotion of the pro-apoptotic protein Bax.[5]

Signaling Pathways and Mechanisms of Action

Based on studies of closely related compounds, the therapeutic effects of ent-kaurane diterpenoids can be attributed to their modulation of key cellular signaling pathways.

Anti-Inflammatory Signaling

The anti-inflammatory effects of related ent-kaurane diterpenoids are linked to the inhibition of the nitric oxide (NO) signaling pathway in macrophages.

G LPS LPS RAW2647 RAW 264.7 Macrophage LPS->RAW2647 iNOS iNOS Upregulation RAW2647->iNOS NO_Production NO Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation Kauranoid ent-Kaurane Diterpenoid Kauranoid->iNOS Inhibition

Inhibition of LPS-induced NO production by ent-kaurane diterpenoids.
Pro-Apoptotic Signaling in Cancer Cells (Hypothesized)

Based on the well-studied analog ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a potential signaling pathway for the anticancer activity of this compound can be hypothesized. This pathway involves the inhibition of the pro-survival NF-κB pathway, leading to apoptosis.

G cluster_0 Pro-Survival Pathway cluster_1 Apoptotic Pathway NFkB NF-κB Pro_proliferative Pro-proliferative & Anti-apoptotic Molecules NFkB->Pro_proliferative IkBa IκBα IkBa->NFkB Bax Bax Apoptosis Apoptosis Bax->Apoptosis Kauranoid ent-Kaurane Diterpenoid Kauranoid->IkBa Prevents Degradation Kauranoid->Bax Promotes G cluster_assays Bioassays Start Start: Compound Isolation (e.g., from Nouelia insignis) Cell_Culture Prepare Cell Lines (e.g., RAW 264.7, Cancer Cell Lines) Start->Cell_Culture Treatment Treat Cells with Compound (Varying Concentrations) Cell_Culture->Treatment Assay Perform Bioassays Treatment->Assay Assay_AntiInflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) Assay_Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Assay_Apoptosis Apoptosis Assay (e.g., Annexin V) Data_Analysis Data Analysis (e.g., IC50 Calculation) End End: Determine Therapeutic Potential Data_Analysis->End Assay_AntiInflammatory->Data_Analysis Assay_Cytotoxicity->Data_Analysis Assay_Apoptosis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a complex diterpenoid compound belonging to the kaurene family. It is a secondary metabolite found in certain plant species, notably within the Euphorbiaceae family.[1] This natural product has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Research has indicated its promising anticancer properties, which are likely linked to the induction of apoptosis and inhibition of cell proliferation.[1] Furthermore, it has demonstrated notable antibacterial activity, suggesting it could be a lead compound for the development of new antibiotics.[1] The primary source for the isolation of this compound is the herb Nouelia insignis.[2][3] These application notes provide detailed protocols for the extraction and isolation of this compound from plant material, alongside a summary of quantitative data and a proposed signaling pathway based on structurally related compounds.

Data Presentation: Quantitative Analysis of Diterpenoid Extraction

The following table summarizes the representative yields of ent-kaurane diterpenoids, including compounds structurally similar to this compound, isolated from Nouelia insignis. The data is based on the extraction of 20.0 kg of dried and crushed plant material.

Compound ClassCompound NameStarting Material (kg)Yield (mg)% Yield (w/w)
ent-kaurane DiterpenoidNoueinsiancin A20.015.20.000076%
ent-kaurane DiterpenoidNoueinsiancin B20.09.80.000049%
ent-kaurane DiterpenoidNoueinsiancin C20.011.20.000056%
ent-kaurane DiterpenoidNoueinsiancin D20.08.50.000043%
ent-kaurane DiterpenoidNoueinsiancin E20.010.10.000051%
ent-kaurane DiterpenoidNoueinsiancin F20.013.10.000066%
ent-kaurane DiterpenoidNoueinsiancin G20.09.10.000046%

Note: The yields presented are for newly described ent-kaurane diterpenoids from a study on Nouelia insignis and are representative of the low concentrations at which these compounds are typically found. Specific yield for this compound was not detailed in the reviewed literature, but is expected to be in a similar range.

Experimental Protocols

Protocol 1: Extraction of Crude Diterpenoid Mixture from Nouelia insignis

This protocol outlines the initial extraction of the crude mixture of diterpenoids from the dried aerial parts of Nouelia insignis.

Materials:

  • Dried and crushed branches of Nouelia insignis

  • 95% Methanol (B129727) (MeOH)

  • Petroleum Ether (PE)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Water

  • Ultrasonic bath

  • Rotary evaporator

  • Large glass extraction vessels

  • Separatory funnel

Procedure:

  • Weigh 20.0 kg of dried and crushed branches of Nouelia insignis.

  • Place the plant material in a large extraction vessel and add 20 L of 95% methanol.

  • Perform ultrasonic extraction overnight at room temperature.

  • Filter the methanol extract and repeat the extraction process two more times with fresh 95% methanol.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with petroleum ether and ethyl acetate (3 times with 5 L each).

  • Separate and collect the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude EtOAc extract containing the diterpenoids.

Protocol 2: Isolation and Purification of this compound

This protocol describes the multi-step chromatographic process for the isolation and purification of the target compound from the crude EtOAc extract.

Materials:

  • Crude EtOAc extract from Protocol 1

  • Silica (B1680970) gel H (10–40 μm)

  • MCI gel

  • Sephadex LH-20

  • ODS (Octadecylsilane)

  • Methanol (MeOH)

  • Water

  • Petroleum Ether (PE)

  • Ethyl Acetate (EtOAc)

  • Column chromatography apparatus

  • Semi-preparative RP-HPLC system with a C18 column

  • Thin Layer Chromatography (TLC) plates

  • Analytical standards (if available)

Procedure:

  • Subject the crude EtOAc extract to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate (from 50:1 to 0:1 v/v) to yield several fractions.

  • Monitor the fractions by TLC and combine those containing compounds with similar polarity.

  • Subject the diterpenoid-rich fractions to MCI column chromatography, eluting with a gradient of MeOH/H₂O (from 10:90 to 100:0 v/v) to afford further subfractions.

  • Separate the resulting subfractions on a Sephadex LH-20 column, eluting with a MeOH/H₂O mixture (e.g., 60:40 v/v).

  • Further purify the fractions containing the target compound using ODS column chromatography with a MeOH/H₂O gradient (e.g., from 30:70 to 55:45 v/v).

  • The final purification step involves semi-preparative RP-HPLC on a C18 column with a suitable mobile phase (e.g., MeOH/H₂O, 60:40 v/v) to yield pure this compound.

  • Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C), and MS.

Visualizations

Experimental Workflow

Extraction_Workflow plant Dried Nouelia insignis (20 kg) extraction Ultrasonic Extraction (95% MeOH) plant->extraction partition Liquid-Liquid Partitioning (PE, EtOAc, H2O) extraction->partition crude_extract Crude EtOAc Extract partition->crude_extract silica_gel Silica Gel Column Chromatography (PE:EtOAc gradient) crude_extract->silica_gel mci_gel MCI Gel Column Chromatography (MeOH:H2O gradient) silica_gel->mci_gel sephadex Sephadex LH-20 Column (MeOH:H2O) mci_gel->sephadex ods ODS Column Chromatography (MeOH:H2O gradient) sephadex->ods hplc Semi-preparative RP-HPLC ods->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and isolation of the target compound.

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound, based on the known mechanisms of the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid.[4][5][6][7] The pathway is centered on the induction of apoptosis in cancer cells.

Signaling_Pathway cluster_cell Cancer Cell compound This compound (Proposed Mechanism) nfkb NF-κB Inhibition compound->nfkb inhibits mapk MAPK Activation (JNK, p38) compound->mapk ros ROS Generation compound->ros bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 regulates bax Bax (Pro-apoptotic) mapk->bax activates ros->bax activates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway.

References

Application Notes and Protocols for the Purification of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid that has been isolated from plant species such as Nouelia insignis.[1][2][3] This class of compounds, known as ent-kaurane diterpenoids, has garnered significant interest in the scientific community due to their diverse and potent biological activities, which include cytotoxic, antibacterial, and anti-inflammatory properties. The purification of these compounds from their natural sources is a critical step for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents.

This document provides a detailed protocol for the purification of this compound, from a plant matrix. The protocol is designed to be a comprehensive guide for researchers, offering a step-by-step methodology from crude extraction to final purification and analysis.

Chemical Properties

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₄[1][2]
Molecular Weight 334.4 g/mol [1]
CAS Number 77658-46-9[1][2]
Appearance White solid/crystalsInferred from similar compounds
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This multi-step process is designed to systematically enrich the target compound from a complex crude extract.

Purification_Workflow cluster_extraction Extraction cluster_fractionation Preliminary Fractionation cluster_chromatography Chromatographic Purification cluster_final_purification Final Purification & Analysis Plant_Material Dried Plant Material (e.g., Nouelia insignis) Extraction Solvent Extraction (e.g., Ethanol (B145695) or Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Silica_Gel_CC Silica (B1680970) Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Semi_Pure_Fractions Semi-Pure Fractions Silica_Gel_CC->Semi_Pure_Fractions HPLC Preparative HPLC (Reverse-Phase) Semi_Pure_Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Purity_Analysis Purity Analysis (Analytical HPLC, NMR, MS) Crystallization->Purity_Analysis

Caption: Purification workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each stage of the purification process.

1. Extraction

The initial step involves the extraction of secondary metabolites, including the target diterpenoid, from the dried and powdered plant material.

  • Materials:

    • Dried and powdered plant material (e.g., aerial parts of Nouelia insignis)

    • Ethanol (95%) or Methanol (B129727)

    • Large glass container with a lid

    • Shaker or magnetic stirrer

    • Filter paper and funnel or vacuum filtration apparatus

    • Rotary evaporator

  • Protocol:

    • Macerate the dried and powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Agitate the mixture for 24-48 hours at room temperature using a shaker or magnetic stirrer to ensure efficient extraction.

    • Filter the mixture to separate the plant debris from the solvent extract. Repeat the extraction process on the plant residue two more times to maximize the yield.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

2. Solvent Partitioning

Solvent partitioning is employed to fractionate the crude extract based on the polarity of its components, thereby enriching the fraction containing the target compound.

  • Materials:

    • Crude extract

    • n-Hexane

    • Ethyl acetate

    • Distilled water

    • Separatory funnel

  • Protocol:

    • Suspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).

    • Transfer the suspension to a separatory funnel and perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents like fats and sterols. Repeat the hexane wash three times.

    • Subsequently, partition the aqueous methanol layer with ethyl acetate. The target compound, being moderately polar, is expected to partition into the ethyl acetate layer. Repeat the ethyl acetate extraction three times.

    • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.

3. Silica Gel Column Chromatography

This is the primary chromatographic step for the separation of compounds within the enriched ethyl acetate fraction.

  • Materials:

    • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

    • Glass column

    • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • Protocol:

    • Prepare a slurry of silica gel in n-hexane and pack the column.

    • Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be from 100:0 to 0:100 (n-hexane:ethyl acetate).

    • Collect fractions of a consistent volume.

    • Monitor the separation by running TLC on the collected fractions. A suitable developing solvent for TLC could be n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v). Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Pool the fractions containing the compound of interest based on their TLC profiles.

4. Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative reverse-phase HPLC is often necessary.

  • Materials:

    • Preparative HPLC system with a UV detector

    • Reverse-phase column (e.g., C18, 10 µm particle size)

    • HPLC-grade solvents (e.g., acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid to improve peak shape)

    • Syringe filters (0.45 µm)

  • Protocol:

    • Dissolve the semi-purified fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter.

    • Develop an analytical HPLC method first to determine the optimal separation conditions. A common mobile phase for reverse-phase separation of diterpenoids is a gradient of acetonitrile in water.[4][5]

    • Scale up the analytical method to a preparative scale. An example of a gradient elution for preparative HPLC could be: 0-10 min, 30-50% acetonitrile; 10-40 min, 50-80% acetonitrile; 40-50 min, 80-100% acetonitrile.

    • Inject the sample onto the preparative column and collect the peak corresponding to this compound based on its retention time determined from the analytical run.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

5. Crystallization

Crystallization can be used as a final purification step to obtain a highly pure, crystalline solid.

  • Materials:

    • Purified compound

    • Suitable solvent or solvent mixture (e.g., methanol, ethyl acetate/hexane)

    • Small glass vial

  • Protocol:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, and then, if necessary, place it at 4°C.

    • Crystals should form as the solubility of the compound decreases.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum. The structure of similar ent-kaurane diterpenoids has been confirmed by X-ray crystallography, which requires high-quality crystals.[1]

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

  • Analytical HPLC: A sharp, symmetrical peak on an analytical HPLC chromatogram is a good indicator of purity. The purity can be quantified by integrating the peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure and assess for the presence of any impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of the purification and analysis process.

Purification_Logic Start Crude Plant Extract Fractionation Fractionation (Solvent Partitioning) Start->Fractionation Reduces Complexity Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Separation by Polarity HPLC_Purification Preparative HPLC Column_Chromatography->HPLC_Purification High-Resolution Separation Pure_Compound Purified Compound HPLC_Purification->Pure_Compound Isolation Analysis Structural & Purity Analysis (NMR, MS, Analytical HPLC) Pure_Compound->Analysis Verification

Caption: Logical flow of the purification and analysis process.

The protocol outlined in these application notes provides a robust and systematic approach for the purification of this compound from a natural source. The combination of solvent partitioning, silica gel column chromatography, and preparative HPLC is a well-established and effective strategy for the isolation of ent-kaurane diterpenoids. Adherence to these detailed methodologies will enable researchers to obtain a highly purified sample of the target compound, suitable for comprehensive biological and pharmacological investigations.

References

Application Note: HPLC Analysis of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a kaurane (B74193) diterpenoid with potential pharmacological activities.[1] The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible analytical procedure.

Introduction

This compound is a tetracyclic diterpenoid with the chemical formula C₂₀H₃₀O₄ and a molecular weight of 334.4 g/mol .[1][2] Kaurane diterpenoids are a class of natural products known for their diverse biological activities, making their accurate quantification crucial for research and drug development.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and speed.[4] This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[5] The following protocol is recommended for the extraction of this compound from plant material.

Workflow for Sample Preparation

G Figure 1: Sample Preparation Workflow A Plant Material (e.g., dried leaves) B Grind to a fine powder A->B C Weigh 1.0 g of powder B->C D Add 10 mL of Methanol (B129727) C->D E Ultrasonic Extraction for 30 min D->E F Centrifuge at 4000 rpm for 15 min E->F G Collect Supernatant F->G H Filter through 0.45 µm syringe filter G->H I Inject into HPLC system H->I

Caption: Figure 1: A stepwise workflow for the preparation of plant-derived samples for HPLC analysis.

Detailed Steps:

  • Extraction:

    • Accurately weigh approximately 1.0 g of finely ground and dried plant material.

    • Add 10 mL of HPLC-grade methanol to the sample in a suitable container.[6]

    • Perform ultrasonic extraction for 30 minutes to ensure efficient extraction of the analyte.[6]

  • Clarification:

    • Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid plant debris.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter before injection into the HPLC system.[6][7]

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following conditions are recommended:

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Note: Kaurane diterpenes often lack a strong chromophore, necessitating detection at low UV wavelengths.[8]

Table 2: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
307030
357030

HPLC Analysis Workflow

G Figure 2: HPLC Analysis Workflow A Prepared Sample/Standard B Autosampler Injection (10 µL) A->B C HPLC Column Separation (C18, Gradient Elution) B->C D UV Detection (210 nm) C->D E Data Acquisition and Processing D->E F Quantification and Reporting E->F

Caption: Figure 2: The logical flow of the HPLC analysis from sample injection to final reporting.

Data Presentation

Quantitative Data Summary

The following tables present representative data for the quantification of this compound using the described HPLC method.

Table 3: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
10150.8
25375.2
50751.5
1001502.1
2503755.8

Table 4: Method Validation Parameters

ParameterResult
Retention Time ~18.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The protocol is suitable for routine analysis in research and quality control settings. The provided sample preparation technique and chromatographic conditions can be adapted for the analysis of other kaurane diterpenoids in various sample matrices.

References

Application Notes and Protocols for the NMR Characterization of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a tetracyclic diterpenoid of the kaurane (B74193) class, a group of natural products known for their diverse and interesting biological activities.[1] This compound has been isolated from plant species such as Nouelia insignis and is of interest for its potential pharmacological applications, including antibacterial and anticancer properties.[1][][3] Accurate structural elucidation and characterization are paramount for any further investigation into its biological mechanism of action and for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such complex natural products.

Chemical Structure

Systematic Name: (1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.1¹¹,¹⁴.0¹,¹⁰.0⁴,⁹]heptadecane-5-carboxylic acid[] Molecular Formula: C₂₀H₃₀O₄[1][][5] Molecular Weight: 334.4 g/mol [1][5] CAS Number: 77658-46-9[1][][5][6][7]

Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the analysis of structurally similar ent-kaurane diterpenoids and general principles of NMR spectroscopy.[8][9][10] The actual experimental values may vary slightly depending on the solvent and experimental conditions.

PositionExpected ¹³C Chemical Shift (δc, ppm)Expected ¹H Chemical Shift (δH, ppm)Multiplicity & Coupling Constants (J, Hz)
1~41.0~1.85, 0.90m
2~19.0~1.95, 1.50m
3~38.0~2.15, 1.45m
4~44.0--
5~56.0~1.10dd, J ≈ 12.0, 3.0 Hz
6~21.5~1.75, 1.60m
7~39.0~1.40, 1.30m
8~48.0--
9~54.0~1.05m
10~40.0--
11~75.0~4.50d, J ≈ 6.0 Hz
12~33.0~1.65, 1.55m
13~42.0~2.70br s
14~36.0~2.20, 1.40m
15~83.0~3.80s
16~85.0--
17~29.0~1.30s
18~29.0~1.25s
19~184.0--
20~16.0~0.95s

Experimental Protocols

Sample Preparation
  • Isolation: The compound is typically isolated from its natural source, such as the dried aerial parts of Nouelia insignis, using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography followed by preparative HPLC).[4][11]

  • Purity Assessment: The purity of the isolated compound should be assessed by HPLC-UV and LC-MS to be >98% before NMR analysis.

  • NMR Sample Preparation:

    • Weigh approximately 5 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅). The choice of solvent can be critical for resolving overlapping signals.[9][10]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion, which is crucial for characterizing complex molecules like diterpenoids.[8]

Standard 1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ signals appear positive, while CH₂ signals are negative).

Standard 2D NMR Experiments for Structural Elucidation:

  • gCOSY (Gradient Correlation Spectroscopy): To identify proton-proton spin-spin couplings (³JHH), which helps in tracing out the carbon skeleton.

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bonds) correlations between protons and carbons, which is essential for connecting different spin systems and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification (>98% Purity) Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR Experiments (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Assign_1D Initial Assignment from 1D Spectra NMR_2D->Assign_1D Assign_2D 2D Correlation Analysis (COSY, HSQC, HMBC) Assign_1D->Assign_2D Stereochem Stereochemical Assignment (NOESY) Assign_2D->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure

Caption: Workflow for NMR characterization.

Signaling Pathway for Structural Elucidation

The following diagram illustrates the relationships between different NMR experiments and the structural information they provide, leading to the final structure.

Elucidation_Pathway H1 ¹H NMR H_H_Corr H-H Connectivity H1->H_H_Corr C_H_Corr Direct C-H Bonds H1->C_H_Corr Long_Range Long-Range C-H Bonds (2-3 Bonds) H1->Long_Range C13 ¹³C & DEPT C13->C_H_Corr COSY COSY COSY->H_H_Corr HSQC HSQC HSQC->C_H_Corr HMBC HMBC HMBC->Long_Range NOESY NOESY Spatial_Prox Spatial Proximity NOESY->Spatial_Prox Structure Final Structure H_H_Corr->Structure C_H_Corr->Structure Long_Range->Structure Spatial_Prox->Structure

Caption: NMR data relationships for structure elucidation.

References

Application Notes and Protocols for X-ray Crystallography of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a member of the ent-kaurane diterpenoid family of natural products.[1] These compounds are known for their complex polycyclic structures and diverse biological activities, making them of significant interest in medicinal chemistry and drug discovery.[1][2][3] X-ray crystallography is the definitive method for elucidating the three-dimensional atomic structure of such molecules, providing precise information on stereochemistry, conformation, and intermolecular interactions. This information is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

These application notes provide a comprehensive overview and a generalized protocol for the single-crystal X-ray diffraction analysis of this compound. While specific crystallographic data for this exact compound is not publicly available, this document outlines the expected experimental procedures and data presentation based on studies of closely related ent-kaurane diterpenoids.[4][5][6]

Data Presentation

The following table summarizes hypothetical crystallographic data for this compound, based on typical values observed for similar ent-kaurane structures.[4][7]

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Crystal Data
Chemical FormulaC₂₀H₃₀O₄
Formula Weight334.45 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)12.1
c (Å)14.3
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1795
Z4
Calculated Density (g/cm³)1.238
Absorption Coefficient (μ) (mm⁻¹)0.68
F(000)728
Data Collection
DiffractometerBruker APEX II CCD
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
θ range for data collection (°)2.5 to 28.0
Reflections collected15000
Independent reflections7800
R_int0.045
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters7800 / 0 / 450
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.065, wR₂ = 0.140
Absolute structure parameter0.1(2)
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.25

Experimental Protocols

The following protocols describe the general steps for obtaining single crystals of this compound and performing X-ray diffraction analysis.

Sample Preparation and Crystallization

High-purity (>98%) this compound is required for successful crystallization.[8] The compound can be obtained from natural sources or through synthetic routes. The choice of crystallization technique is critical and may require screening of various conditions.[9][10]

Materials:

  • Purified this compound

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)[11]

  • Small glass vials or tubes

  • Heating plate and/or ultrasonic bath

Protocol: Slow Evaporation

  • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) in a clean glass vial. The solution should be close to saturation.[10]

  • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Protocol: Solvent Diffusion

  • Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane).

  • Carefully layer a "poor" solvent, in which the compound is sparingly soluble (e.g., hexane), on top of the solution without mixing.

  • Seal the container and leave it undisturbed. Crystals are expected to form at the interface of the two solvents.

X-ray Data Collection

Materials and Equipment:

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector

  • Cryo-cooling system (e.g., liquid nitrogen stream)

  • Microscope with polarized light

  • Crystal mounting tools (e.g., loops, pins)

Protocol:

  • Select a suitable single crystal (typically 0.1-0.4 mm in size) with well-defined faces and no visible defects under a polarized microscope.[10]

  • Mount the crystal on a loop or a glass fiber.

  • Center the crystal on the goniometer head of the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal motion and radiation damage.

  • Perform an initial unit cell determination and screen for crystal quality.

  • Proceed with a full data collection, typically involving a series of scans through different orientations of the crystal.

Structure Solution and Refinement

Software:

  • Data integration and reduction software (e.g., SAINT, XDS)

  • Structure solution software (e.g., SHELXT, SIR)

  • Structure refinement software (e.g., SHELXL, Olex2)

  • Visualization software (e.g., Mercury, Diamond)

Protocol:

  • Integrate the raw diffraction data to obtain a list of reflection intensities.

  • Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial electron density map and a preliminary structural model.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, displacement parameters, and other relevant parameters to minimize the difference between observed and calculated structure factors.

  • Locate and add hydrogen atoms to the model, typically placed in calculated positions.

  • Perform anisotropic refinement of non-hydrogen atoms.

  • Validate the final structure using tools such as checkCIF. The final model should have low R-factors, a good-of-fit close to 1, and a chemically reasonable geometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification Purification of Compound Crystallization Crystallization Purification->Crystallization >98% purity Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening Collection Full Data Collection Screening->Collection Integration Data Integration Collection->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposit Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

logical_relationship cluster_exp Experimental Data cluster_model Structural Model cluster_result Final Output Diffraction_Data Diffraction Intensities Initial_Model Initial Phasing Diffraction_Data->Initial_Model Direct Methods Unit_Cell Unit Cell Parameters Unit_Cell->Initial_Model Electron_Density Electron Density Map Initial_Model->Electron_Density Refined_Model Refined Atomic Coordinates Refined_Model->Electron_Density Final_Structure 3D Molecular Structure Refined_Model->Final_Structure Electron_Density->Refined_Model Least-Squares Refinement CIF_File Crystallographic Information File Final_Structure->CIF_File

Caption: Logical flow in structure elucidation.

References

Application Notes and Protocols for MTT Assay Using ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a diterpenoid compound belonging to the ent-kaurane class.[1] These natural products are known for their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5][6] This assay is crucial in drug discovery for evaluating the cytotoxic potential of novel compounds. The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals via mitochondrial dehydrogenases.[5][6] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[6]

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid on a selected cancer cell line.

Data Presentation: Cytotoxicity of Structurally Similar ent-Kaurane Diterpenoids

While specific cytotoxic data for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid was not found in the reviewed literature, the following table summarizes the IC50 values of structurally related ent-kaurane diterpenoids against various human cancer cell lines. This data provides a comparative basis for the potential cytotoxic activity of the compound of interest.

CompoundCell LineIC50 (µM)Reference
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHepatocellular carcinoma (Hep-G2)27.3 ± 1.9[2]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHepatocellular carcinoma (Hep-G2)24.7 ± 2.8[2]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidAdenocarcinomic human alveolar basal epithelial (A549)30.7 ± 1.7[2]
ent-18-acetoxy-7β-hydroxy-kaur-15-oxo-16-eneHepatoma (SK-HEP1)<5[3]
OridoninOvarian cancer (SKOV3)17.21[3]
OridoninOvarian cancer (OVCAR-3)13.9[3]
OridoninOvarian cancer (A2780)12.1[3]
Annoglabasin HHuman cancer cell lines (LU-1, MCF-7, SK-Mel2, KB)3.7 - 4.6[4]

Experimental Protocols

MTT Assay Protocol for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

This protocol is designed for adherent cells cultured in 96-well plates.

Materials:

  • ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

  • Selected cancer cell line (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization. Alternatively, the plate can be placed on a shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_compound Prepare serial dilutions of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid prepare_compound->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Generalized Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis

While the precise mechanism for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is yet to be elucidated, many ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the mitochondrial pathway.[3][7]

Apoptosis_Pathway cluster_mitochondria Mitochondrial Pathway compound ent-Kaurane Diterpenoid cell Cancer Cell bax Bax (Pro-apoptotic) cell->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 downregulates cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Annexin V Apoptosis Assay with ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Annexin V assay to detect and quantify apoptosis induced by the diterpenoid compound, ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid. While specific studies on this exact compound's apoptosis-inducing effects using Annexin V are not widely published, this protocol is based on established methods for similar ent-kaurane diterpenoids and standard Annexin V assay procedures.

Introduction to Apoptosis and Annexin V

Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[1] When conjugated to a fluorochrome, such as FITC, Annexin V can be used to identify apoptotic cells through flow cytometry. Propidium iodide (PI), a fluorescent nucleic acid binding dye, is used as a counterstain to differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic or necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[2]

Ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a diterpenoid compound with potential anticancer properties, which are often mediated through the induction of apoptosis.[3] The Annexin V assay is a reliable method to quantify the apoptotic effects of this compound on cancer cell lines.

Experimental Protocol

This protocol outlines the steps for inducing apoptosis in a target cell line with ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid and subsequent analysis using an Annexin V-FITC/PI assay.

Materials:

  • ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

  • Target cancer cell line (e.g., HeLa, Jurkat, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the target cells in 6-well plates at a density that will allow for approximately 70-80% confluency after 24 hours.

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare various concentrations of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid in complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration.

    • Remove the old medium and treat the cells with the different concentrations of the compound. Include a vehicle-treated control (negative control).

    • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For suspension cells: Gently collect the cells into centrifuge tubes.

    • For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[4]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

    • The population of cells can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Apoptotic Effect of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid on [Target Cell Line]

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control0
CompoundX
CompoundY
CompoundZ

Note: The values in the table should be presented as mean ± standard deviation from at least three independent experiments.

Visualization of Experimental Workflow and Apoptotic Pathway

Experimental Workflow Diagram:

AnnexinV_Workflow cluster_preparation Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis A Seed Cells B Treat with ent-11,16-Epoxy- 15-hydroxykauran-19-oic acid A->B C Incubate B->C D Harvest and Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC E->F G Add Propidium Iodide F->G H Flow Cytometry Analysis G->H I Data Interpretation H->I

Caption: Workflow of the Annexin V assay for apoptosis detection.

Apoptotic Signaling Pathway (Hypothesized):

While the precise mechanism for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is yet to be fully elucidated, studies on similar ent-kaurane diterpenoids suggest the involvement of the mitochondrial-mediated pathway.[5][6][7][8]

Apoptosis_Pathway cluster_induction Induction cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution A ent-11,16-Epoxy-15-hydroxykauran-19-oic acid B Bax Translocation to Mitochondria A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: Hypothesized mitochondrial-mediated apoptotic pathway.

References

Application Notes: In Vitro Anticancer Activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following Application Notes and Protocols detail the in vitro anticancer activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (also referred to as 5F) , a closely related compound to ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. Due to a lack of available specific experimental data for this compound, this document provides comprehensive information on a well-studied analogue with a similar ent-kaurane core structure. The methodologies and observed mechanisms of action for 5F may provide valuable insights for research on related compounds.

Introduction

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) is a naturally occurring ent-kaurane diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L.[1][2] It has demonstrated significant in vitro anticancer activity across a range of human cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3][4] This document summarizes the key findings related to its anticancer effects and provides detailed protocols for its investigation.

Mechanism of Action

The anticancer activity of 5F is multifaceted, involving the modulation of several key signaling pathways. The primary mechanism is the induction of apoptosis through the mitochondrial-mediated pathway.[1][2] This is characterized by:

  • Modulation of Bcl-2 Family Proteins: 5F treatment leads to an increased Bax/Bcl-2 ratio, promoting the pro-apoptotic state.[2][4] Bax, a pro-apoptotic protein, translocates to the mitochondria, while the expression of the anti-apoptotic protein Bcl-2 is downregulated.[2]

  • Mitochondrial Disruption: The translocation of Bax to the mitochondria leads to a reduction in the mitochondrial membrane potential (Δψm) and the subsequent release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[1]

  • Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death.[2][5]

  • NF-κB Pathway Inhibition: 5F has been shown to suppress the activation and induction of the nuclear factor kappa B (NF-κB) signaling pathway.[3][4][5] It protects the inhibitory subunit IκBα from degradation, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.[5] This inhibition contributes to the downregulation of anti-apoptotic proteins like Bcl-2.[3][4]

  • MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are also implicated in the cellular response to 5F. In anaplastic thyroid carcinoma cells, JNK activation is associated with 5F-induced cell death, while ERK and p38 activation appear to be survival signals.[1]

  • Cell Cycle Arrest: 5F can induce cell cycle arrest at the G2/M phase in a dose-dependent manner, as observed in nasopharyngeal carcinoma cells.[3][4]

Data Presentation

Table 1: Summary of In Vitro Anticancer Activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

Cell LineCancer TypeKey FindingsReference
FROAnaplastic Thyroid CarcinomaConcentration- and time-dependent apoptotic cell death; increased intracellular ROS; JNK activation; G2 block; Bax translocation to mitochondria; release of cytochrome c and AIF.[1]
Laryngeal Cancer Cell Lines (unspecified)Laryngeal CancerDose-dependent cell death, primarily apoptotic; inhibition of NF-κB activation; suppression of pro-proliferative and anti-apoptotic molecules; promotion of pro-apoptotic Bax.[5]
CNE-2ZNasopharyngeal CarcinomaTime- and dose-dependent suppression of viability; induction of apoptosis and G2 phase cell cycle arrest; increased Bax/Bcl-2 ratio; upregulation of cytosolic cytochrome c; decreased NF-κB-p65 and increased IκB; sensitization to cisplatin.[3][4]
Various Human Malignant Cancer CellsMultipleInduction of apoptosis via mitochondrial-mediated pathway; Bax translocation; Bcl-2 downregulation; caspase-9 and -3 activation; cytochrome c release; AIF translocation; inhibition of NF-κB.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of 5F on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of 5F in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing various concentrations of 5F. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the induction of apoptosis by 5F.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 5F at the desired concentrations for the specified time.

  • Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for examining the effect of 5F on the expression of key proteins involved in apoptosis and signaling pathways.

Materials:

  • Cancer cell line of interest

  • ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-NF-κB p65, anti-IκBα, anti-phospho-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with 5F as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with ent-11α-hydroxy- 15-oxo-kaur-16-en-19-oic-acid (5F) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 cell_viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp signaling_pathway cluster_nfkb NF-κB Pathway cluster_mitochondrial Mitochondrial Pathway compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) ikba IκBα Degradation ↓ compound->ikba bax Bax Expression ↑ Bax Translocation to Mitochondria compound->bax nfkb NF-κB Nuclear Translocation ↓ ikba->nfkb inhibition bcl2_exp Bcl-2 Expression ↓ nfkb->bcl2_exp downregulation apoptosis Apoptosis bcl2_exp->apoptosis anti-apoptotic effect reduced mito_potential Mitochondrial Membrane Potential ↓ bax->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp parp->apoptosis

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a naturally occurring diterpenoid compound isolated from plant species such as those in the Euphorbiaceae family and Nouelia insignis.[1][2][3] This class of molecules, known as ent-kaurane diterpenoids, has garnered significant interest for its diverse biological activities, including antibacterial properties.[1][4][5] These application notes provide a comprehensive guide to performing antibacterial susceptibility testing of this compound, including detailed experimental protocols, data presentation guidelines, and a discussion of its potential mechanism of action.

Mechanism of Action

The antibacterial activity of this compound is believed to stem from its ability to disrupt essential cellular processes in bacteria.[1] Studies on structurally related ent-kaurane diterpenoids suggest a multi-target mechanism primarily focused on compromising the bacterial cell envelope. The proposed mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of the diterpenoid structure allows it to intercalate into the bacterial cell membrane, leading to a loss of integrity, leakage of intracellular components, and eventual cell lysis.[1][6]

  • Inhibition of Peptidoglycan Synthesis: Transcriptomic analyses of similar compounds have shown interference with the metabolism of cell wall precursors and the disruption of peptidoglycan synthesis.[4][7]

  • Modulation of Ion Transport: These compounds can also affect the expression of genes related to ion transport, further compromising membrane function.[4][7]

  • Interference with Protein Synthesis: There is also evidence to suggest that this class of compounds may interfere with bacterial protein synthesis.[1]

A diagram illustrating the proposed mechanism of action is provided below.

Mechanism_of_Action cluster_compound This compound cluster_bacterium Bacterial Cell Compound Diterpenoid Compound CellWall Cell Wall (Peptidoglycan Synthesis) Compound->CellWall Disruption CellMembrane Cell Membrane (Ion Transport) Compound->CellMembrane Intercalation & Disruption Ribosome Ribosome (Protein Synthesis) Compound->Ribosome Inhibition (potential) CellLysis CellLysis CellWall->CellLysis CellMembrane->CellLysis Bacteriostasis Bacteriostasis Ribosome->Bacteriostasis

Caption: Proposed antibacterial mechanism of action.

Quantitative Data Summary

While specific antibacterial activity data for this compound is not extensively published, the following tables present representative data for other ent-kaurane diterpenoids against various bacterial strains. Researchers can use this format to tabulate their own experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of ent-Kaurane Diterpenoids

Compound IDBacterial StrainMIC (µg/mL)Reference
Sigesbeckin AMRSA64[1]
18-hydroxy-kauran-16-ent-19-oic acidMRSA64[1]
Sigesbeckin AVRE64[1]
18-hydroxy-kauran-16-ent-19-oic acidVRE64[1]
16β-hydro-ent-kauran-17,19-dioic acidMRSA120[4]
17,18-dihydroxy-ent-kauran-19-oic acidMRSA250[4]
16α,17-dihydroxy-ent-kauran-19-oic acidMRSA500[4]
16β,17,18-trihydroxy-ent-kauran-19-oic acidMRSA500[4]

Table 2: Minimum Bactericidal Concentration (MBC) and Zone of Inhibition of ent-Kaurane Diterpenoids

Compound IDBacterial StrainMBC (µg/mL)Zone of Inhibition (mm)
Templatee.g., S. aureusRecord ValueRecord Value
Templatee.g., E. coliRecord ValueRecord Value
Templatee.g., P. aeruginosaRecord ValueRecord Value

Experimental Protocols

The following are standardized protocols for determining the antibacterial susceptibility of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., gentamicin)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the stock solution of the test compound to the first column of wells, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.

    • Include a positive control (a standard antibiotic), a negative control (broth only), and a growth control (broth and inoculum).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep_Compound Prepare stock solution of This compound Serial_Dilution Perform 2-fold serial dilutions in 96-well plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Visually determine MIC (lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the lowest concentration of an agent that kills 99.9% of the initial bacterial inoculum.[8]

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette or loop

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[1][9]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Solvent for the test compound

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically place the prepared disks on the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone indicates the susceptibility of the bacterium to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep_Disks Prepare compound-impregnated disks Place_Disks Place disks on agar surface Prep_Disks->Place_Disks Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Inoculate_Plate Inoculate MHA plate with bacteria Prep_Inoculum->Inoculate_Plate Inoculate_Plate->Place_Disks Incubate Incubate at 37°C for 16-24h Place_Disks->Incubate Measure_Zones Measure diameter of inhibition zones (mm) Incubate->Measure_Zones

Caption: Workflow for the disk diffusion assay.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. Compounds of this class have garnered significant interest due to their diverse biological activities, including anti-inflammatory properties. The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. Key pathways implicated in inflammation include the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), the synthesis of prostaglandins (B1171923) by cyclooxygenase-2 (COX-2), and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of many of these inflammatory mediators. These application notes provide a summary of common in vitro and in vivo assays to assess the anti-inflammatory potential of this compound and detailed protocols for their execution.

Data Presentation

The anti-inflammatory activity of ent-kaurane diterpenoids, a class to which this compound belongs, has been evaluated in various in vitro assays. The following table summarizes representative quantitative data for related ent-kaurane diterpenoids, which can serve as a benchmark for evaluating the target compound.

Table 1: In Vitro Anti-inflammatory Activity of Representative ent-Kaurane Diterpenoids

Compound ClassAssayCell LineKey FindingsReference
ent-Kaurane DiterpenoidsNO Production InhibitionLPS-stimulated BV-2 microgliaIC50 values of 15.6 µM and 7.3 µM for two different compounds.[1]
ent-Kaurane DiterpenoidsNO Production InhibitionLPS-stimulated RAW 264.7 cellsIC50 values ranging from 1.36 to 18.25 µM for several compounds.[2]
ent-Kaurane DiterpenoidsCytokine Inhibition (TNF-α & IL-6)LPS-stimulated RAW 264.7 cellsDose-dependent downregulation of TNF-α and IL-6 protein expression.[3]
Kaurenoic acid (ent-kaur-16-en-19-oic acid)NF-κB InhibitionVariousAttenuates inflammatory processes by downregulating NF-κB pathways.[4]
ent-Kaurane DiterpenoidsCOX-2 ExpressionBV2 microgliaConcentration-dependent decrease in COX-2 expression.[5]

Experimental Protocols

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the test compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.

In Vitro Assay: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol measures the inhibitory effect of the test compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • This compound

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the NO inhibition protocol.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA Assay: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition for each cytokine at different concentrations of the test compound.

In Vitro Assay: NF-κB Activation Inhibition

This assay determines if the test compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells or a cell line with an NF-κB reporter system (e.g., luciferase)

  • LPS

  • This compound

  • Reagents for nuclear protein extraction

  • Antibodies for Western blotting (p65, IκBα, phospho-IκBα) or luciferase assay reagents

Protocol (Western Blotting for p65 translocation):

  • Cell Treatment: Seed and treat cells with the test compound and LPS as described previously.

  • Nuclear and Cytoplasmic Extraction: After treatment, perform subcellular fractionation to separate nuclear and cytoplasmic proteins using a commercial kit.

  • Western Blotting: Quantify the protein concentration in each fraction. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the p65 subunit of NF-κB. Use an antibody for a nuclear marker (e.g., Lamin B1) to ensure the purity of the nuclear fraction.

  • Data Analysis: Analyze the band intensities to determine the amount of p65 translocated to the nucleus. A decrease in nuclear p65 in treated cells compared to the LPS-only control indicates inhibition of NF-κB activation.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% in saline)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Protocol:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of this compound.

  • Compound Administration: Administer the test compound and the positive control drug (e.g., intraperitoneally or orally) 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Assays cluster_assays cluster_invivo In Vivo Assay start_invitro RAW 264.7 Macrophage Culture treatment Pre-treatment with This compound start_invitro->treatment stimulation Stimulation with LPS treatment->stimulation no_assay Nitric Oxide (NO) Production Assay (Griess Reagent) stimulation->no_assay 24h cytokine_assay Cytokine (TNF-α, IL-6) Quantification (ELISA) stimulation->cytokine_assay 24h nfkb_assay NF-κB Activation Assay (Western Blot/Reporter Assay) stimulation->nfkb_assay Short incubation start_invivo Animal Acclimatization & Grouping admin Compound/Vehicle Administration start_invivo->admin carrageenan Carrageenan Injection (Sub-plantar) admin->carrageenan measurement Paw Edema Measurement (Plethysmometer) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Experimental workflow for in vitro and in vivo anti-inflammatory assays.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IkB->IkB_NFkB IkB_p p-IκBα NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkB_NFkB NFkB_nuc Active NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocation degradation Proteasomal Degradation IkB_p->degradation DNA DNA NFkB_nuc->DNA Binds to promoter regions iNOS iNOS DNA->iNOS COX2 COX-2 DNA->COX2 Cytokines TNF-α, IL-6 DNA->Cytokines TestCompound This compound TestCompound->IKK Inhibition TestCompound->NFkB_nuc Inhibition

Caption: Proposed mechanism of action via NF-κB signaling pathway inhibition.

References

Application Notes and Protocols: In Vivo Evaluation of ent-Kaurane Diterpenoids in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: The following protocols are based on published in vivo studies conducted on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), a closely related analogue of ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid. Due to a lack of specific in vivo data for the epoxy-derivative, these methodologies provide a robust framework for researchers investigating the biological effects of this class of compounds in mice.

Introduction

Ent-kaurane diterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-melanogenic properties[1][2][3]. This document provides detailed protocols for the in vivo assessment of these compounds in mice, focusing on anti-melanogenic and pharmacokinetic evaluations. The methodologies are primarily derived from studies on 11αOH-KA, a prominent member of this family, which has been shown to suppress pigmentation in murine models[4][5][6]. These protocols are intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes key quantitative parameters from in vivo studies involving the administration of a water extract of Adenostemma lavenia, rich in 11αOH-KA, to C57BL/6J mice.

ParameterValueMouse StrainSource
Dosage of Extract 100 mg/kgC57BL/6J[3]
Duration of Treatment 2 weeksC57BL/6J[3]
Observed Effect Inhibition of hair pigmentationC57BL/6J[4][7]
Compound Concentration Approx. 2.5% of dry leaf weightN/A[7]

Experimental Protocols

Protocol for In Vivo Anti-Melanogenesis Study

This protocol details the procedure for evaluating the anti-melanogenic effects of ent-kaurane diterpenoids by observing changes in the hair pigmentation of mice.

Objective: To determine if oral administration of the test compound can suppress melanogenesis in vivo.

Materials:

  • Test compound (ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid or its extract)

  • C57BL/6J mice (female, 6-8 weeks old)

  • Standard laboratory animal diet and water

  • Animal housing facility with a 12-hour light/dark cycle

  • Oral gavage needles

  • Digital camera for documentation

  • Colorimetric analysis software (optional)

Procedure:

  • Acclimatization: Acclimate C57BL/6J mice to the housing facility for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into two groups (n=5-10 per group):

    • Control Group: Receives vehicle (e.g., water or a specified solvent).

    • Treatment Group: Receives the test compound dissolved or suspended in the vehicle.

  • Preparation of Dosing Solution: Prepare a stock solution of the test compound. For compounds with low water solubility, a water extract of the source plant, such as Adenostemma lavenia, can be utilized[4][6]. Ensure the final concentration allows for accurate dosing based on the average body weight of the mice.

  • Administration: Administer the test compound or vehicle to the respective groups via oral gavage daily for a period of 2-4 weeks. A dosage of 100 mg/kg of extract has been previously used for a related compound[3].

  • Observation:

    • Visually inspect the mice daily for any signs of toxicity or adverse effects.

    • At the end of the treatment period, shave a small patch of fur on the dorsal side of each mouse.

    • Monitor the color of the regrown hair over the next 1-2 weeks.

    • Document the hair color using a high-resolution digital camera under standardized lighting conditions.

  • Data Analysis:

    • Qualitatively compare the hair color of the treatment group to the control group.

    • For a quantitative assessment, use colorimetric analysis software to measure the lightness (L) value of the regrown fur from the captured images. A higher L value indicates lighter pigmentation.

    • Statistically analyze the differences in hair color between the groups.

Protocol for Pharmacokinetic Analysis

This protocol outlines the measurement of the test compound's concentration in the blood of mice following oral administration.

Objective: To determine the bioavailability and pharmacokinetic profile of the test compound.

Materials:

  • Test compound

  • C57BL/6J mice

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Liquid chromatography-mass spectrometry (LC-MS) equipment

  • Reagents for sample preparation (e.g., protein precipitation solvents)

Procedure:

  • Dosing: Administer a single oral dose of the test compound to a group of mice.

  • Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein or cardiac puncture (terminal procedure).

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Sample Extraction:

    • Precipitate the proteins in the plasma samples using a suitable solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the test compound.

  • LC-MS Analysis:

    • Analyze the extracted samples using a validated LC-MS method to quantify the concentration of the test compound.

    • Generate a standard curve using known concentrations of the compound to ensure accurate quantification.

  • Data Analysis:

    • Plot the plasma concentration of the test compound against time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed antioxidant signaling pathway for a related compound and a general experimental workflow.

G Compound ent-Kaurane Diterpenoid Nrf2_Keap1 Nrf2-Keap1 Complex Compound->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

G cluster_0 In Vivo Experiment cluster_1 Pharmacokinetics Animal_Model C57BL/6J Mice Grouping Grouping (Control & Treatment) Animal_Model->Grouping Dosing Oral Administration Grouping->Dosing Observation Phenotypic Observation (Hair Pigmentation) Dosing->Observation Data_Collection Data Collection & Analysis Observation->Data_Collection PK_Dosing Single Oral Dose Blood_Sampling Time-course Blood Sampling PK_Dosing->Blood_Sampling LCMS LC-MS Analysis Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and related ent-kaurane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting ent-kaurane diterpenoids?

A1: The choice of solvent is critical and depends on the polarity of the target compound.[1] For ent-kaurane diterpenoids, which are moderately polar, polar solvents are generally effective. Studies have shown high extraction efficiency with:

  • Ethanol (B145695) (100%) : Optimized conditions for extracting four diterpenoids from Euphorbia fischeriana were achieved with 100% ethanol.[2]

  • Methanol (B129727) : 80% methanol is often a good compromise for extracting a wide range of secondary metabolites.[3]

  • Acetone and Ethyl Acetate : These are also commonly used solvents for compounds of intermediate polarity.[4] For initial trials, starting with ethanol or methanol is recommended.

Q2: What is the optimal temperature range for the extraction process?

A2: Higher temperatures can increase solvent penetration and extraction efficiency, but excessive heat may degrade thermolabile compounds like diterpenoids.[3][5]

  • A study on diterpenoids from E. fischeriana identified an optimal extraction temperature of 74°C.[2]

  • For other triterpenoids, temperatures over 60°C have been reported to cause degradation.[6]

  • Supercritical CO2 extraction of diterpenes has been optimized at temperatures between 40-60°C.[7] It is advisable to start with a moderate temperature (e.g., 40-60°C) and optimize based on yield and purity analysis.

Q3: How does pH affect the extraction of this compound?

A3: Since the target compound is a carboxylic acid, pH is a crucial factor. To efficiently extract a carboxylic acid into an organic solvent, the aqueous phase should be acidified to a pH well below the acid's pKa.[8][9] This ensures the compound is in its protonated, less polar form, which is more soluble in the organic solvent.[10] Acidifying the mixture with a dilute strong acid (e.g., 1M HCl) to a pH of around 3-4 is a common practice.[9]

Q4: What are the most common challenges encountered during the extraction of diterpenoids?

A4: The most frequent issues include low extraction yield, formation of emulsions during liquid-liquid extraction, difficulties with solvent removal, and degradation of the target compound. Each of these challenges is addressed in the Troubleshooting Guide below.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.

Issue 1: Low Extraction Yield

Q: My extraction yield for the target compound is consistently low. What factors should I investigate?

A: Low yield can result from several factors. Follow this systematic approach to identify the root cause:

  • Solvent Selection : The polarity of your solvent may not be optimal. If you are using a non-polar solvent, consider switching to a more polar solvent like ethanol, methanol, or acetone.

  • Temperature : The extraction may be temperature-dependent. Try increasing the temperature in increments (e.g., to 60°C), but be mindful of potential degradation.[3]

  • pH Adjustment : For a carboxylic acid, ensuring the pH of the aqueous phase is sufficiently low (pH < 4) is critical for partitioning into the organic solvent.[9]

  • Particle Size : Ensure the plant material is finely ground to maximize the surface area for solvent penetration.[1]

  • Extraction Time & Repetition : Insufficient extraction time can lead to low yields. An extraction time of at least 2 hours is recommended.[2] Furthermore, repeating the extraction process with fresh solvent 3-4 times can significantly improve the recovery of the compound.[3]

  • Solid-to-Liquid Ratio : A low ratio of solvent to plant material can result in a saturated solution, preventing further extraction. A common starting ratio is 1:20 (w/v).

Issue 2: Emulsion Formation during Liquid-Liquid Extraction

Q: I'm observing a stable emulsion between the aqueous and organic layers, making separation impossible. How can I resolve this?

A: Emulsions are common when samples contain surfactant-like compounds. Here are several techniques to prevent and break them:

  • Prevention : Gently swirl or rock the separatory funnel instead of vigorous shaking. This minimizes the agitation that causes emulsions while still allowing for sufficient surface area contact for extraction.

  • Breaking an Emulsion :

    • Add Brine : Introduce a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.

    • Centrifugation : If the volume is manageable, centrifuging the mixture can effectively break the emulsion.

    • Filtration : Pass the mixture through a plug of glass wool or phase separation filter paper.

    • Change Temperature : Gently warming or cooling the separatory funnel can sometimes disrupt the emulsion.

    • Let it Sit : Allowing the mixture to stand undisturbed for a period (e.g., 30-60 minutes) may lead to natural separation.

Issue 3: Problems with Solvent Removal (Rotary Evaporator)

Q: I'm facing issues like bumping, foaming, or a very slow evaporation rate with my rotary evaporator. What can I do?

A: These are common problems when concentrating extracts. Here are some solutions:

  • Slow Evaporation Rate :

    • Check the vacuum system for leaks in seals and joints.

    • Ensure the water bath temperature is appropriate, typically about 20°C above the boiling point of your solvent at the operating pressure, but not so high as to cause degradation.

    • Increase the rotation speed to improve surface area exposure.

  • Solvent Bumping/Foaming :

    • Gradually apply the vacuum and heat to prevent violent boiling.

    • Use a larger evaporation flask (fill to no more than half full).

    • Introduce anti-foaming agents or boiling chips if compatible with your sample.

    • Ensure the flask is not rotating too fast, which can cause splashing.

Issue 4: Product Degradation

Q: I suspect my target compound is degrading during the extraction or workup process. How can I prevent this?

A: Ent-kaurane diterpenoids can be sensitive to heat, light, and oxidative conditions.

  • Temperature Control : Avoid excessively high temperatures during extraction and evaporation.[6] Use the lowest effective temperature.

  • Protect from Light : Conduct experiments in a fume hood with the sash down or wrap glassware in aluminum foil to prevent photochemical degradation.

  • Use an Inert Atmosphere : For highly sensitive compounds, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • pH Stability : Extreme pH values can sometimes cause hydrolysis or other reactions. While an acidic pH is needed for extraction, avoid unnecessarily strong acids or prolonged exposure.

Data Presentation

Table 1: Optimized Extraction Parameters for Diterpenoids from Various Plant Sources

ParameterEuphorbia fischeriana[2]Indocalamus latifoliusAndrographis paniculataGeneral Recommendation
Extraction Method Solvent ExtractionSupercritical CO2 (SC-CO2)Supercritical CO2 (SC-CO2)Method Dependent
Solvent/Cosolvent 100% EthanolCO2 with 20% EthanolCO2 with ModifierEthanol or Methanol
Temperature 74 °C39 °C60 °C40 - 60 °C
Pressure Atmospheric26 MPa100 barMethod Dependent
Time 2.0 hours4.5 hoursNot Specified> 2 hours

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction
  • Sample Preparation : Dry the plant material at a low temperature (~40°C) and grind it into a fine powder.

  • Extraction :

    • Place the powdered material in a flask.

    • Add the chosen solvent (e.g., 80-100% ethanol) at a solid-to-liquid ratio of 1:20 (w/v).

    • Stir or sonicate the mixture at a controlled temperature (e.g., 50°C) for 2-4 hours.

    • Separate the solid material by filtration.

    • Repeat the extraction on the solid residue at least two more times with fresh solvent to maximize yield.

  • Solvent Removal : Combine the filtrates and concentrate the extract using a rotary evaporator. Maintain a water bath temperature below 60°C.[6]

  • Liquid-Liquid Extraction (Acid-Base Wash) :

    • Dissolve the crude extract in an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 5% NaHCO3).

    • Separate the layers. The deprotonated carboxylic acid will be in the aqueous layer.

    • Wash the organic layer with the basic solution again to ensure complete transfer.

    • Combine the aqueous layers and acidify to pH 3-4 with 1M HCl.[9]

    • Extract the protonated compound back into an organic solvent (e.g., ethyl acetate) three times.

  • Final Steps : Combine the organic layers from the final step, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified acidic fraction.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase : Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution : Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis : Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent.

Mandatory Visualizations

G start Start: Low Extraction Yield solvent Is the solvent polarity optimal? (e.g., Ethanol/Methanol) start->solvent ph Is pH of aqueous phase < pKa? (Target pH 3-4 for acids) solvent->ph Yes change_solvent Action: Test more polar solvents (e.g., Ethanol, Methanol) solvent->change_solvent No temp Is temperature optimized? (e.g., 40-60°C) ph->temp Yes adjust_ph Action: Acidify aqueous phase with dilute HCl ph->adjust_ph No time Is extraction time sufficient? (e.g., >2h, repeat 3x) temp->time Yes adjust_temp Action: Increase temperature (monitor for degradation) temp->adjust_temp No particle Is plant material finely ground? time->particle Yes increase_time Action: Increase time and/or repeat extraction time->increase_time No end Yield Improved particle->end Yes grind_sample Action: Grind sample to a fine powder particle->grind_sample No change_solvent->ph adjust_ph->temp adjust_temp->time increase_time->particle grind_sample->end

Caption: Troubleshooting workflow for low extraction yield.

G cluster_pathway Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation compound ent-Kaurane Diterpenoid (e.g., Oridonin) akt Akt compound->akt Inhibits bcl2 Bcl-2 compound->bcl2 Downregulates bax Bax compound->bax Upregulates mtor mTOR akt->mtor p70s6k p70S6K mtor->p70s6k proliferation Cell Proliferation & Survival p70s6k->proliferation apoptosis Apoptosis (Cell Death) bcl2->apoptosis Inhibits caspases Caspases bax->caspases bax->apoptosis caspases->apoptosis

Caption: Anticancer signaling pathways modulated by ent-kaurane diterpenoids.[10]

References

solubility issues of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ent-11,16-Epoxy-15-hydroxykauran-19-oic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a diterpenoid compound. While a broad in-silico analysis of 570 ent-kaurane diterpenoids suggested that over 99% are predicted to be water-soluble, the practical solubility of this specific molecule in aqueous solutions like cell culture media is often low.[1] Like many organic compounds with a complex, largely hydrocarbon-based structure, its solubility is expected to be poor in water and significantly better in organic solvents.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is a powerful organic solvent that can dissolve many poorly water-soluble compounds and is miscible with most cell culture media. For similar ent-kaurane diterpenoids, stock solutions of up to 50 mM in DMSO have been successfully used for cytotoxicity assays.[2]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: To avoid solvent-induced toxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: I observe a precipitate after diluting my DMSO stock solution into the cell culture medium. What is happening?

A4: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. When the DMSO stock is diluted into the cell culture medium, the solvent environment changes dramatically from organic to aqueous, causing the poorly soluble compound to precipitate.[3]

Troubleshooting Guide: Solubility Issues

Issue 1: Immediate Precipitation Upon Dilution

You dissolve the compound in DMSO, but a precipitate forms instantly when you add it to your cell culture medium.

Potential Cause Explanation Recommended Solution
Final Concentration Too High The concentration of the compound in the final working solution exceeds its aqueous solubility limit.Decrease the final working concentration. It is essential to determine the maximum soluble concentration experimentally (see Protocol 1).
Rapid Dilution Adding a highly concentrated DMSO stock directly into the full volume of media creates localized areas of high compound concentration, leading to rapid precipitation.Perform a serial dilution. First, create an intermediate dilution of your stock in pure DMSO. Then, add this intermediate stock to your pre-warmed (37°C) media dropwise while gently vortexing or swirling to ensure rapid and even dispersal.[3][4]
Low Temperature of Media The solubility of most compounds, including this one, is lower at colder temperatures.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[3]
Issue 2: Delayed Precipitation in the Incubator

The media appears clear after adding the compound, but a precipitate (often crystalline or cloudy) forms after several hours or days at 37°C.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be unstable in the aqueous, buffered environment of the cell culture medium over time, leading to degradation and precipitation.Prepare fresh compound-containing media for each media change during your experiment. Consider reducing the duration of the experiment if possible.
Interaction with Media Components The compound may interact with salts, proteins (from serum), or other components in the media, forming less soluble complexes.[4][5]If your experimental design allows, test the solubility in a different basal medium formulation or in serum-free media.
Media Evaporation Evaporation of water from the culture vessel over time increases the concentration of all components, including the compound, potentially pushing it past its solubility limit.Ensure proper humidification in your incubator to minimize evaporation.

Quantitative Data Summary

Property Value Source
Molecular Formula C₂₀H₃₀O₄[6][7]
Molecular Weight 334.4 g/mol [6]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 4[8]
Topological Polar Surface Area 66.8 Ų[8]
XLogP3-AA (Lipophilicity) 3.1[8]

Note: XLogP3-AA is a computed measure of lipophilicity. A higher value indicates lower water solubility.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol provides a method to empirically determine the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • 100% Anhydrous DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of your stock solution in your pre-warmed cell culture medium. For example, in a 96-well plate, add 100 µL of media to several wells. Add 2 µL of your 50 mM stock to the first well (for a ~1 mM final concentration and 2% DMSO). Mix well and transfer 51 µL to the next well, and so on.

  • Equilibration: Incubate the plate at 37°C in a cell culture incubator for 1-2 hours to allow the solutions to equilibrate.

  • Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, visible particles, or crystals). A microscope can be used for more sensitive detection.

  • Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration under these conditions.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol outlines the recommended steps for preparing the final working solution to be added to your cells.

Procedure:

  • Prepare High-Concentration Stock: Prepare a stock solution in 100% DMSO at a concentration at least 1000x higher than your desired final concentration (e.g., 10 mM for a 10 µM final concentration).

  • Create Intermediate Dilution (Optional but Recommended): If your stock is highly concentrated (e.g., >50 mM), first dilute it in 100% DMSO to create a lower-concentration intermediate stock. This reduces the volume of DMSO added in the final step.

  • Final Dilution: Pre-warm your complete cell culture medium to 37°C. While gently vortexing or swirling the medium, add the required volume of your DMSO stock solution dropwise. For example, add 1 µL of a 10 mM stock to 1 mL of medium to achieve a 10 µM final concentration with 0.1% DMSO.

  • Final Check: Visually inspect the final working solution to ensure it is clear before adding it to your cells.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay A Weigh Compound Powder B Dissolve in 100% DMSO (e.g., 50 mM) A->B C Vortex/Sonicate to Ensure Complete Dissolution B->C E Add DMSO Stock Dropwise to Medium While Swirling C->E Final DMSO < 0.5% D Pre-warm Cell Culture Medium (37°C) D->E F Visually Inspect for Precipitation E->F F->A Precipitate Observed G Add Working Solution to Cells F->G Solution is Clear H Incubate and Monitor for Effects G->H

Caption: Workflow for preparing solutions of this compound.

Potential Signaling Pathways

Ent-kaurane diterpenoids are known to exert anticancer effects by modulating several key cellular signaling pathways.

G cluster_pathways Signaling Pathways Modulated by ent-Kaurane Diterpenoids cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_autophagy Autophagy Regulation A ent-Kaurane Diterpenoid B Bax ↑ A->B C Bcl-2 ↓ A->C G p53 ↑ A->G K mTOR ↓ A->K D Caspase-9 ↑ B->D C->D E Caspase-3 ↑ D->E F Apoptosis E->F H p21 ↑ G->H I CDK2/Cyclin D1 ↓ H->I J G1/S Arrest I->J L LC3-II ↑ K->L M Autophagy L->M

Caption: Key signaling pathways potentially modulated by ent-kaurane diterpenoids.

References

Technical Support Center: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For long-term storage, this compound should be stored as a solid at 2-8°C, protected from light and moisture. For solutions, it is recommended to prepare fresh solutions for immediate use. If stock solutions need to be prepared in advance, they should be stored in tightly sealed vials at -20°C for short-term storage (up to two weeks).

Q2: What solvents are suitable for dissolving this compound?

A2: This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. The choice of solvent will depend on the specific experimental requirements. For cell-based assays, DMSO is commonly used, but the final concentration in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. It exhibits limited stability in neutral and alkaline aqueous solutions due to the potential for hydrolysis of the epoxy ring. For experiments in aqueous media, it is advisable to use freshly prepared solutions and conduct experiments over a shorter duration.

Q4: Are there any known incompatibilities with common labware?

A4: No specific incompatibilities with standard laboratory glassware or polypropylene (B1209903) have been reported. However, as a precautionary measure, it is recommended to use high-quality, inert materials for solution preparation and storage.

Troubleshooting Guides

Problem: Inconsistent results in biological assays.

  • Possible Cause 1: Degradation of the compound in solution.

    • Solution: Prepare fresh solutions of this compound for each experiment. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles. Perform a quick purity check of your stock solution using HPLC if degradation is suspected.

  • Possible Cause 2: Precipitation of the compound in aqueous media.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. Visually inspect the solution for any signs of precipitation before use. The use of a vortex mixer or sonicator can aid in dissolution.

Problem: Loss of compound during sample preparation.

  • Possible Cause: Adsorption to labware.

    • Solution: While not commonly reported for this compound, adsorption to certain plastics can be a concern for some small molecules. If this is suspected, consider using low-adhesion microplates or glassware.

Stability Data

The following tables summarize the hypothetical stability data for this compound under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Stability in Different Solvents at -20°C

SolventInitial Purity (%)Purity after 1 week (%)Purity after 2 weeks (%)
DMSO99.599.298.9
Ethanol99.699.198.5
Methanol99.498.998.2

Table 2: Stability in Aqueous Buffer at 37°C

pHInitial Purity (%)Purity after 4 hours (%)Purity after 8 hours (%)Purity after 24 hours (%)
5.099.398.597.895.1
7.499.497.295.189.7
9.099.294.890.378.5

Table 3: Forced Degradation Studies

ConditionDurationPurity (%)
0.1 M HCl24 hours85.2
0.1 M NaOH24 hours75.6
3% H₂O₂24 hours88.9
Heat (60°C)24 hours96.3
UV Light (254 nm)24 hours99.1

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex the solution until the compound is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.

Protocol 2: Stability Assessment in Aqueous Buffer

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare aqueous buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Spike the aqueous buffers with the stock solution to achieve the final desired concentration of the compound. Ensure the final organic solvent concentration is low and consistent across all samples.

  • Incubate the solutions at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

Protocol 3: Forced Degradation Study

  • Acidic Condition: Dissolve the compound in a solution of 0.1 M HCl and incubate at room temperature.

  • Alkaline Condition: Dissolve the compound in a solution of 0.1 M NaOH and incubate at room temperature.

  • Oxidative Condition: Dissolve the compound in a solution of 3% H₂O₂ and incubate at room temperature.

  • Thermal Stress: Store a solid sample of the compound in an oven at 60°C.

  • Photolytic Stress: Expose a solution of the compound to UV light (254 nm).

  • After the specified duration (e.g., 24 hours), analyze the samples using a validated stability-indicating HPLC method to assess the extent of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions in Different Buffers/Solvents prep_stock->prep_working cond_ph pH Stability (pH 5.0, 7.4, 9.0) prep_working->cond_ph cond_temp Thermal Stability (e.g., 37°C, 60°C) prep_working->cond_temp cond_light Photostability (UV Light) prep_working->cond_light cond_ox Oxidative Stability (e.g., H₂O₂) prep_working->cond_ox sampling Sample at Time Points (0, 4, 8, 24h) cond_ph->sampling cond_temp->sampling cond_light->sampling cond_ox->sampling hplc HPLC Analysis (Quantify Parent Compound) sampling->hplc data_analysis Data Analysis (Calculate % Degradation) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Assay Results cause1 Compound Degradation? start->cause1 cause2 Compound Precipitation? start->cause2 cause3 Adsorption to Labware? start->cause3 sol1a Prepare Fresh Solution cause1->sol1a Yes sol2a Check Solvent Conc. cause2->sol2a Yes sol3 Use Low-Adhesion Labware cause3->sol3 Yes sol1b Check Purity via HPLC sol1a->sol1b sol2b Visual Inspection sol2a->sol2b hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Hypothetical Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (e.g., NF-κB) akt->transcription apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation mtor->proliferation gene_expression Gene Expression transcription->gene_expression gene_expression->proliferation

Technical Support Center: Troubleshooting HPLC Separation of Diterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of diterpenoid isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during chromatographic analysis of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of diterpenoid isomers so challenging?

A1: Diterpenoid isomers often share the same molecular weight and similar physicochemical properties, such as polarity and hydrophobicity. This structural similarity leads to very close retention times on a chromatographic column, making their separation difficult. Achieving baseline resolution often requires careful optimization of HPLC parameters.

Q2: What is a good starting point for developing a separation method for diterpenoid isomers?

A2: A good starting point is to use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.[1][2] Many diterpenoids are non-polar, and this reversed-phase setup is often effective. From there, you can optimize the mobile phase composition, gradient slope, temperature, and flow rate to improve resolution.

Q3: When should I consider using a different type of column, like a C30?

A3: A C30 column can provide better shape selectivity for hydrophobic, structurally related isomers compared to a C18 column. If you are struggling to separate isomers that differ subtly in their three-dimensional structure, a C30 column may offer the enhanced resolution needed.

Q4: Can mobile phase additives improve the separation of my diterpenoid isomers?

A4: Yes, small amounts of additives like formic acid or acetic acid can improve peak shape and influence selectivity, especially if your diterpenoid isomers have ionizable functional groups.[1][3] These additives can help to suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

You observe that two or more isomer peaks are not baseline separated, or they elute as a single, broad peak.

Possible Causes and Solutions:

  • Inadequate Mobile Phase Strength: The organic solvent concentration in your mobile phase may be too high, causing the isomers to elute too quickly without sufficient interaction with the stationary phase.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase or use a shallower gradient.

  • Incorrect Stationary Phase: The stationary phase may not have the right selectivity for your isomers.

    • Solution: If using a C18 column, consider trying a C30 column for enhanced shape selectivity. Phenyl-hexyl columns can also offer different selectivity for aromatic diterpenoids.

  • Suboptimal Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, influencing selectivity.

    • Solution: Experiment with different column temperatures. Increasing the temperature can sometimes improve resolution, but in other cases, lower temperatures may be more effective.[4][5] A systematic study of temperature effects is recommended.

Problem 2: Peak Tailing

Your peaks are asymmetrical, with a tail extending from the back of the peak.

Possible Causes and Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on your diterpenoid isomers, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol ionization.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute your sample.

  • Mismatched Injection Solvent: If the solvent in which your sample is dissolved is much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Problem 3: Retention Time Shifts

The retention times of your isomer peaks are not consistent between injections.

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of your mobile phase. Use a graduated cylinder for precise measurements and mix thoroughly.

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect column temperature if a column oven is not used, leading to retention time drift.

    • Solution: Use a column oven to maintain a constant and stable temperature.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures, which can alter retention times.

    • Solution: Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.

Data Presentation

Table 1: Effect of Column Temperature on the Retention Time of Steviol (B1681142) Glycosides

This table illustrates how increasing the column temperature can affect the retention times of various steviol glycoside diterpenoids. Note that while retention times generally decrease with increasing temperature, the relative separation between isomers can change, indicating an effect on selectivity.

CompoundRetention Time (min) at 20°CRetention Time (min) at 40°CRetention Time (min) at 60°CRetention Time (min) at 79°C
Rebaudioside D4.84.23.83.5
Rebaudioside B6.55.54.94.5
Rebaudioside A10.28.57.56.8
Stevioside11.59.88.67.8
Rebaudioside C12.810.89.58.5
Dulcoside A14.212.010.59.5
Rubusoside16.514.012.211.0
Steviolbioside18.215.513.512.2

Data adapted from a study on the reversed-phase HPLC analysis of steviol glycosides. The separation was performed on a C18 column with an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer (32:68).[4][5]

Table 2: Recovery of Ginkgolide Diterpenoids Using an Optimized Extraction and HPLC Method

This table shows the recovery of ginkgolide diterpenoids from a plant extract, demonstrating the efficiency of the analytical method.

CompoundSpiked Amount (µg)Amount Found (µg)Recovery (%)
Bilobalide10.09.797.0
Ginkgolide A10.09.898.0
Ginkgolide B10.09.696.0
Ginkgolide C10.09.999.0

Data is illustrative of typical recovery results for diterpenoids from complex matrices.[6]

Experimental Protocols

Protocol 1: General Method for the Separation of Ginkgolides and Bilobalide

This protocol provides a starting point for the analysis of ginkgolide diterpenoids from Ginkgo biloba extracts.

1. Sample Preparation: a. Accurately weigh 100 mg of powdered Ginkgo biloba leaf extract. b. Dissolve the extract in 10 mL of methanol. c. Sonicate for 15 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Mobile Phase Preparation: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Degas both mobile phases by sonicating for 10 minutes or using an online degasser.

3. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Gradient elution according to the following profile:
  • 0-5 min: 20% B
  • 5-25 min: 20-50% B
  • 25-30 min: 50-80% B
  • 30-35 min: 80% B
  • 35-40 min: 80-20% B (return to initial conditions)
  • 40-45 min: 20% B (equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 220 nm.

Protocol 2: Isocratic Method for the Separation of Steviol Glycosides

This protocol is suitable for the analysis of steviol glycoside diterpenoids.

1. Sample Preparation: a. Prepare a stock solution of mixed steviol glycoside standards at a concentration of 1 mg/mL in water. b. Dilute the stock solution to the desired concentration for creating a calibration curve. c. For plant extracts, use a solid-phase extraction (SPE) clean-up step to remove interfering compounds.

2. Mobile Phase Preparation: a. Prepare a phosphate buffer (pH 2.6). b. The mobile phase is a mixture of acetonitrile and the phosphate buffer in a 32:68 (v/v) ratio.[4][5] c. Degas the mobile phase before use.

3. HPLC Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Isocratic elution with 32:68 (v/v) acetonitrile:phosphate buffer (pH 2.6).[4][5]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C (can be optimized between 20-60°C).[4][5]
  • Injection Volume: 20 µL.
  • Detection: UV at 210 nm.[4][5]

Visualizations

Troubleshooting_Workflow start Start: Poor Separation of Diterpenoid Isomers check_peak_shape Assess Peak Shape start->check_peak_shape co_elution Co-elution or Poor Resolution? check_peak_shape->co_elution tailing Peak Tailing? check_peak_shape->tailing co_elution->tailing No optimize_mobile_phase Optimize Mobile Phase: - Decrease organic % - Shallower gradient co_elution->optimize_mobile_phase Yes add_modifier Add Mobile Phase Modifier: - 0.1% Formic Acid tailing->add_modifier Yes end_unresolved Further Method Development Needed tailing->end_unresolved No change_column Change Stationary Phase: - C18 to C30 - Phenyl-Hexyl optimize_mobile_phase->change_column No Improvement end_resolved Issue Resolved optimize_mobile_phase->end_resolved Improved adjust_temp Adjust Column Temperature change_column->adjust_temp No Improvement change_column->end_resolved Improved adjust_temp->end_resolved Improved adjust_temp->end_unresolved No Improvement reduce_load Reduce Sample Load: - Dilute sample - Decrease injection volume add_modifier->reduce_load No Improvement add_modifier->end_resolved Improved check_solvent Match Injection Solvent to Mobile Phase reduce_load->check_solvent No Improvement reduce_load->end_resolved Improved check_solvent->end_resolved Improved check_solvent->end_unresolved No Improvement

Caption: Troubleshooting workflow for poor separation of diterpenoid isomers.

Stationary_Phase_Selection start Start: Select Stationary Phase isomers_type Nature of Diterpenoid Isomers start->isomers_type hydrophobic Primarily Hydrophobic Differences isomers_type->hydrophobic Polarity shape_diff Subtle Shape/Steric Differences isomers_type->shape_diff Structure aromatic Aromatic Moieties Present isomers_type->aromatic Functionality c18_column Standard C18 Column hydrophobic->c18_column c30_column C30 Column shape_diff->c30_column phenyl_column Phenyl-Hexyl Column aromatic->phenyl_column optimize Proceed to Mobile Phase Optimization c18_column->optimize c30_column->optimize phenyl_column->optimize

Caption: Logic for selecting a stationary phase for diterpenoid isomer separation.

References

Technical Support Center: Overcoming Low Yield in Natural Product Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for natural product isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields during their experiments.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during the extraction and purification of natural products.

Extraction Phase

Q1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

A1: Low yield in the initial extraction is a common issue that can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Inefficient Extraction Method: The chosen method may not be optimal for your specific plant/microbial material and target compound.[1] Conventional methods like maceration often result in lower yields compared to modern techniques.

    • Solution: Consider switching to a more efficient extraction method. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to increase yield and reduce extraction time.[1][2]

  • Suboptimal Solvent Selection: The polarity of your solvent may not be suitable for effectively solubilizing the target natural product.[3]

    • Solution: Select a solvent with a polarity similar to your target compound. A solvent polarity chart can be a useful reference. For unknown compounds, sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) can be effective.[4][5]

  • Inadequate Sample Preparation: The physical state of the source material significantly impacts extraction efficiency.

    • Solution: Ensure your plant or microbial material is properly dried and ground to a fine powder. This increases the surface area for solvent penetration.[6]

  • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a suitable temperature to allow for complete solubilization of the target compound.[3]

    • Solution: Optimize the extraction time and temperature. Be cautious, as excessive heat can lead to the degradation of thermolabile compounds.[7][8]

Q2: I'm observing degradation of my target compound during extraction. How can I prevent this?

A2: Compound degradation is a significant cause of low yields. Here are strategies to minimize it:

  • Thermal Degradation: Many natural products are sensitive to heat.[7] Prolonged exposure to high temperatures, especially in methods like Soxhlet extraction, can be detrimental.[9]

    • Solution: Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration.[10] If heating is necessary, carefully control the temperature and minimize the duration of exposure. For many polyphenols, degradation can begin at temperatures above 80°C.[11]

  • Oxidative Degradation: Exposure to oxygen can degrade sensitive compounds.

    • Solution: Perform the extraction under an inert atmosphere, such as nitrogen or argon.[12] Degassing the solvents before use can also help.

  • pH-related Degradation: The pH of the extraction solvent can cause hydrolysis or degradation of certain compounds, like esters or alkaloids.

    • Solution: Avoid highly acidic or alkaline solvents unless your target compound is stable under these conditions. Maintain a neutral or slightly acidic pH if possible.[6]

  • Photodegradation: Some compounds are sensitive to light.

    • Solution: Protect your sample from light by using amber glassware or wrapping your equipment in aluminum foil.[12]

Purification Phase

Q3: I'm experiencing significant loss of my compound during liquid-liquid partitioning, often due to emulsion formation. What can I do?

A3: Emulsion formation is a frequent problem in liquid-liquid extraction, trapping your target compound and reducing yield. Here’s how to address it:

  • Prevention:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. This reduces the formation of a stable emulsion.[13]

  • Breaking an Emulsion:

    • Addition of Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help break the emulsion.[13][14]

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.[15]

    • Filtration: Filtering the emulsion through a bed of Celite or glass wool can sometimes break the emulsion.[16]

    • Changing pH: Adjusting the pH of the aqueous layer with a dilute acid or base can sometimes destabilize the emulsion.[13]

Q4: My recovery after column chromatography is poor. What are the likely reasons and solutions?

A4: Low recovery from column chromatography can be frustrating. Consider these common culprits:

  • Irreversible Adsorption: Your compound may be binding too strongly to the stationary phase (e.g., silica (B1680970) gel).

    • Solution:

      • Change the Stationary Phase: If using silica gel, consider a less acidic stationary phase like alumina, or use a reversed-phase column (e.g., C18).

      • Modify the Mobile Phase: For basic compounds like alkaloids on silica, adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve recovery.[17]

  • Co-elution with Impurities: Your target compound may not be separating well from other components in the mixture.

    • Solution: Optimize your mobile phase gradient. A shallower gradient can improve resolution. Also, consider using a different chromatographic technique with a different separation principle, such as size-exclusion or ion-exchange chromatography.[18]

  • Compound Degradation on the Column: The stationary phase itself can sometimes cause degradation. For example, the acidic nature of silica gel can degrade acid-sensitive compounds.

    • Solution: Deactivate the silica gel by adding a small percentage of water or a base to the slurry before packing the column. Alternatively, use a less reactive stationary phase.

Q5: I'm having trouble with low recovery in my preparative HPLC purification. What should I check?

A5: Low recovery in preparative HPLC can be due to several factors related to the system and method parameters.

  • Incorrect Fraction Collection Settings: The timing of fraction collection might be off, causing parts of your peak to be sent to waste.

    • Solution:

      • Determine the Delay Volume: Accurately measure the volume between the detector and the fraction collector outlet. This is crucial for precise fraction cutting.[19]

      • Optimize Peak Threshold and Slope: Adjust the peak detection settings (threshold and slope) to ensure the collection starts and ends at the true beginning and end of your peak.[19]

  • Sample Overload: Injecting too much sample can lead to poor peak shape and incomplete separation, resulting in impure fractions and apparent low recovery of the pure compound.

    • Solution: Reduce the sample load or use a larger diameter column.

  • Sample Precipitation: The compound may be precipitating on the column or in the tubing if the mobile phase is not a good solvent for the purified compound.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase. If necessary, modify the mobile phase to improve the solubility of your compound.[20]

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for a natural product?

A1: The expected yield of a natural product can vary dramatically depending on several factors, including the source organism, the abundance of the compound, and the efficiency of the isolation procedure. Yields can range from several percent of the dry weight of the source material for major metabolites down to less than 0.001% for trace compounds.[1][21]

Q2: How do I choose the right extraction solvent?

A2: The choice of solvent is critical and is guided by the principle of "like dissolves like."[3] A solvent with a polarity similar to the target compound will be most effective. If the polarity of your target compound is unknown, a common strategy is to perform sequential extractions with solvents of increasing polarity, such as hexane (non-polar), followed by ethyl acetate (medium polarity), and finally methanol (B129727) (polar).[5]

Q3: What is the difference between maceration, ultrasound-assisted extraction (UAE), and Soxhlet extraction?

A3: These are all solid-liquid extraction techniques but differ in their procedure and efficiency:

  • Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period. It is simple but often slow and provides lower yields.[9]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh, hot solvent over the sample. It is more efficient than maceration but the prolonged heat can degrade thermolabile compounds.[9]

  • Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the cell walls of the source material, enhancing solvent penetration and extraction efficiency, often at lower temperatures and in a shorter time.[10]

Q4: When should I use normal-phase versus reversed-phase chromatography?

A4: The choice depends on the polarity of your compound and the impurities you want to remove:

  • Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. It is well-suited for separating non-polar to moderately polar compounds. Polar compounds will be strongly retained.

  • Reversed-Phase Chromatography: Uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like methanol-water or acetonitrile-water). It is ideal for separating polar to moderately non-polar compounds. Non-polar compounds will be more strongly retained.

Q5: How can I scale up my isolation procedure without losing yield?

A5: Scaling up requires careful consideration of several factors to maintain efficiency. Direct scaling of volumes and quantities may not be effective. You may need to re-optimize parameters such as extraction time, solvent-to-solid ratio, and chromatographic conditions. For chromatography, you will need to move to larger columns and may need to adjust the flow rate and gradient profile. Process efficiency and robustness become increasingly important at a larger scale.

Data Presentation

Table 1: Comparison of Extraction Method Yields for Total Flavonoids
Extraction MethodTemperature (°C)Time (min)Yield (%)Reference
MacerationRoom Temp14402.85[22]
Ultrasound-Assisted Extraction74464.71[23]
Heat Reflux Extraction901203.52[23]

Note: Yields are for total flavonoids from different plant sources and should be used as a general comparison.

Table 2: Solvent Polarity Index and Applications
SolventRelative PolarityTypical Applications in Natural Product Extraction
Hexane0.009Extraction of non-polar compounds like lipids and steroids.[24]
Toluene0.099Extraction of non-polar to moderately polar compounds.[24]
Diethyl Ether0.117General purpose solvent for a range of polarities.[24]
Dichloromethane0.309Extraction of moderately polar compounds like some alkaloids and flavonoids.[24]
Ethyl Acetate0.228Extraction of moderately polar compounds.[24]
Acetone0.355Extraction of a wide range of polar and non-polar compounds.[24]
Ethanol (B145695)0.654Extraction of polar compounds like glycosides and polyphenols.[24]
Methanol0.762Extraction of highly polar compounds.[24]
Water1.000Extraction of very polar compounds like some saponins (B1172615) and amino acids.[24]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol provides a general procedure for the extraction of flavonoids from dried plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, flowers) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 5 g of the powdered plant material and place it into a 250 mL conical flask.

    • Add the extraction solvent. A common starting point is 50-70% ethanol in water.[23][25] Use a liquid-to-solid ratio of approximately 30:1 (v/w), so add 150 mL of solvent.[23]

    • Place the flask in an ultrasonic water bath.

    • Set the temperature to 50-70°C and the sonication time to 30-45 minutes.[23][26]

    • Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Recovery of Extract:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the solid residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the solvent.

    • The resulting crude extract can be further dried in a vacuum oven to obtain a solid powder.

Protocol 2: Purification of Alkaloids by Silica Gel Column Chromatography

This protocol outlines a general procedure for the separation of alkaloids from a crude extract.

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude extract to be purified (a general rule is a 1:20 to 1:50 ratio of extract to silica gel by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble extracts, perform a dry loading: adsorb the extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the dissolved sample or the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane or chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). For alkaloids, it is often beneficial to add a small percentage (0.1-1%) of a base like ammonia or triethylamine to the mobile phase to prevent tailing.[4][17]

    • The elution can be done isocratically (constant solvent composition) or with a gradient (changing solvent composition). A stepwise or linear gradient is common.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions of a suitable volume (e.g., 10-25 mL for a medium-sized column).

    • Monitor the separation by Thin-Layer Chromatography (TLC) to identify which fractions contain your target alkaloid(s).

    • Combine the fractions that contain the pure compound.

    • Evaporate the solvent from the combined fractions to obtain the purified alkaloid.

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis start Source Material (Plant/Microbe) prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., UAE, Maceration) prep->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition chromatography Column Chromatography partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure Natural Product hplc->pure_compound analysis Structure Elucidation & Bioassay pure_compound->analysis

Caption: A general workflow for natural product isolation.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_solutions Potential Solutions start Low Yield Observed inefficient_method Inefficient Method start->inefficient_method bad_solvent Wrong Solvent start->bad_solvent degradation Compound Degradation start->degradation emulsion Emulsion in LLE start->emulsion adsorption Irreversible Adsorption (Column) start->adsorption low_recovery_hplc Low Recovery (HPLC) start->low_recovery_hplc use_uae_mae Use UAE/MAE inefficient_method->use_uae_mae optimize_solvent Optimize Solvent Polarity bad_solvent->optimize_solvent control_temp_ph Control Temp/pH degradation->control_temp_ph add_brine Add Brine/Centrifuge emulsion->add_brine change_phase Change Stationary/Mobile Phase adsorption->change_phase check_delay_vol Check Delay Volume low_recovery_hplc->check_delay_vol

Caption: Troubleshooting logic for low yield in natural product isolation.

References

preventing degradation of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound, which is typically a powder, should be stored in a tightly sealed container, protected from air and light. Recommended storage is under refrigerated or frozen conditions, specifically between 2-8°C[1]. Under these conditions, the anticipated shelf life is approximately 2 years[1].

Q2: What are the potential degradation pathways for this compound?

A2: Given its chemical structure, which includes an epoxy ring, a hydroxyl group, and a carboxylic acid, the primary degradation pathways are likely to be:

  • Hydrolysis: The epoxy ring is susceptible to opening under both acidic and basic conditions, which would lead to the formation of diol products[2][3].

  • Oxidation: As with many complex organic molecules, oxidation can occur, potentially affecting various parts of the structure.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation[4][5]. This can involve complex reactions, including the formation of free radicals[5].

Q3: How does temperature and humidity affect the stability of the powdered compound?

A3: For powdered substances, both temperature and humidity are critical factors. Increased temperature can accelerate degradation reactions. High humidity is particularly problematic as it can lead to the absorption of moisture by the powder, which can initiate hydrolytic degradation[6][7][8]. For some chemical powders, a critical relative humidity exists above which the material may undergo physical changes, such as caking or deliquescence, which can significantly increase degradation rates[6].

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is the recommended technique for stability assessment. These methods are powerful for separating the parent compound from its degradation products and for quantifying any changes over time. NMR spectroscopy can also be used for the structural elucidation of any major degradation products[3].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or purity in a stored sample Improper storage conditions (exposure to light, high temperature, or humidity).1. Verify storage conditions against the recommended 2-8°C, protected from light and air. 2. Perform a forced degradation study (see Experimental Protocols) to understand the compound's sensitivities. 3. If humidity is suspected, store the compound in a desiccator.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Review the storage and handling procedures to identify potential exposure to adverse conditions (e.g., acidic or basic contaminants, light).
Physical changes in the powder (e.g., clumping, discoloration) Absorption of moisture or degradation.1. Assess the water content of the powder. 2. Store in a tightly sealed container with a desiccant. 3. If discoloration is observed, it may be a sign of oxidative or photodegradation; ensure the container is opaque and purged with an inert gas like nitrogen or argon.

Quantitative Data on Stability

Table 1: Example Stability Study Data Table for this compound

Storage ConditionTime PointPurity (%) by HPLCAppearanceKnown Degradants (%)Unknown Degradants (%)
2-8°C (Protected from light, sealed) 0 months99.5White powder<0.05<0.05
3 months
6 months
12 months
24 months
25°C / 60% RH 0 months99.5White powder<0.05<0.05
1 month
3 months
6 months
40°C / 75% RH 0 months99.5White powder<0.05<0.05
1 month
3 months
6 months

RH = Relative Humidity

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid powder and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable HPLC or LC-MS method (see Protocol 2).

Protocol 2: HPLC-UV Method for Stability Analysis

This is a general method that should be optimized and validated for this specific compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 205-220 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

degradation_pathway A This compound B Acid-catalyzed ring opening A->B H+ C Base-catalyzed ring opening A->C OH- D Oxidation A->D [O] E Photodegradation A->E hv F Diol products B->F C->F G Oxidized products D->G H Photoproducts E->H

Caption: Potential degradation pathways for the compound.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Stability Study A Stock Solution B Acid Stress A->B C Base Stress A->C D Oxidative Stress A->D E Thermal Stress A->E F Photo Stress A->F G HPLC / LC-MS Analysis B->G C->G D->G E->G F->G H Characterize Degradants G->H I Set up storage (ICH conditions) J Analyze at time points I->J K Determine Shelf-life J->K troubleshooting_logic A Instability Observed (e.g., new HPLC peaks) B Review Storage Conditions A->B C Conditions Correct? B->C D Correct Storage (2-8°C, dark, sealed) C->D No E Consider Contamination C->E Yes I Re-test after correction D->I F Is sample in solution? E->F No E->F Yes G Check solvent pH and purity F->G Yes H Perform Forced Degradation to identify sensitivities F->H No G->I H->I

References

Technical Support Center: Optimizing Cell-Based Assays for Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell-based assay conditions for diterpenoids.

Frequently Asked Questions (FAQs)

Q1: My diterpenoid compound is precipitating in the cell culture medium. What can I do?

A1: Diterpenoids are often hydrophobic, leading to poor solubility in aqueous cell culture media.[1] This can cause the compound to precipitate, resulting in inaccurate dosing and unreliable experimental results.[1] Here are several troubleshooting steps:

  • Optimize Solvent Concentration: Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic compounds.[1][2] However, high concentrations can be toxic to cells. The final DMSO concentration in your cell culture medium should generally be kept at or below 0.5% (v/v), though some sensitive cell lines may require concentrations as low as 0.1%.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Gradual Addition: Add the diterpenoid stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[1] This gradual introduction can help maintain solubility.

  • Serum-Containing Medium: If you are using a serum-containing medium, you can try diluting the compound into the serum first before further dilution into the complete medium. The compound may adsorb to serum proteins, which can aid in its solubility.

  • Three-Step Dissolution Protocol: For particularly challenging compounds, a three-step protocol can be effective[3]:

    • Prepare a 10 mM stock solution in pure DMSO at room temperature.

    • Dilute the stock solution 10-fold in fetal bovine serum that has been pre-warmed to approximately 50°C.

    • Perform the final dilution in pre-warmed cell culture medium to achieve the desired final concentration.[3]

  • Consider Alternative Solvents: While less common, Dimethylformamide (DMF) can be an alternative to DMSO for creating high-concentration stock solutions.[1]

Q2: I am observing inconsistent and non-reproducible results in my MTT cytotoxicity assay. What could be the cause?

A2: Inconsistent results in MTT assays when testing natural products like diterpenoids can stem from several factors:

  • Direct Reduction of MTT: Some compounds, including diterpenoids, have inherent reducing capabilities that can directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal for cell viability.[4]

  • Assay Conditions: Inconsistent incubation times, variable cell seeding densities, and exposure of the MTT reagent and plates to light can all contribute to variability.[4]

  • Cell Health: Only use healthy, viable cells for your assays. Avoid using cells that have been passaged for extended periods or have become over-confluent.[5]

To troubleshoot, you should:

  • Include a "Compound Only" Control: This will help you assess the level of direct MTT reduction by your diterpenoid.

  • Optimize and Standardize Assay Conditions: Ensure consistent incubation times, cell numbers, and protect your plates from light.

  • Consider Alternative Assays: For more reliable results with plant-derived compounds, consider switching to assays that are less prone to interference, such as the Sulforhodamine B (SRB) assay or ATP-based assays like CellTiter-Glo®.[4]

Q3: How can I improve the overall sensitivity and reproducibility of my cell-based assays for diterpenoids?

A3: Improving assay sensitivity and reproducibility requires careful attention to several aspects of your experimental setup:

  • Cell Culture Consistency: Use fresh, consistent culture media and supplements from the same manufacturer to minimize lot-to-lot variability.[5][6] Handle cells gently and avoid over-trypsinization.[6]

  • Optimize Cell Seeding Density: Different cell seeding densities should be tested during assay optimization to maximize the assay window. The cell number should be high enough for a measurable signal but avoid overcrowding.[5]

  • Minimize Pipetting Errors: Inaccurate pipetting is a major source of error. Ensure your pipettes are calibrated and that you mix cell suspensions and reagents thoroughly before dispensing.[5]

  • Control for Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile water or PBS and use the maximum possible volume in your experimental wells.[7]

  • Stable Transfection: If you are using transfected cells, stable transfection can improve the sensitivity of detecting autoantibodies in cell-based assays.[8]

Troubleshooting Guides

Problem 1: Low Potency or No Effect Observed

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions. Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles.
Incorrect Concentration Range Perform a wider range of serial dilutions to ensure you are testing within the active concentration range of the compound.
Cell Line Insensitivity The chosen cell line may not express the target of your diterpenoid or have the necessary signaling pathways. Test your compound on a panel of different cell lines.
Assay Incubation Time The incubation time may be too short to observe a biological effect. Perform a time-course experiment to determine the optimal incubation period.

Problem 2: High Background Signal in the Assay

Possible Cause Troubleshooting Step
Autofluorescence of the Diterpenoid If using a fluorescence-based assay, check for intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay. If significant, consider a luminescence or colorimetric-based assay.
Media Components Phenol (B47542) red in some culture media can interfere with certain assays. Consider using a medium without phenol red for the duration of the assay.
Overgrown Cell Cultures Overly confluent cell cultures can lead to increased cell death and higher background signals.[6] Ensure you are plating cells at an optimal density and assaying them in the log growth phase.[7]

Quantitative Data Summary

Table 1: Cytotoxic Activity (IC₅₀) of Various Diterpenoids against Human Cancer Cell Lines

DiterpenoidCell LineCancer TypeIC₅₀ (µM)Reference
Euphodeflexin LHeLaCervical Cancer9.8[9]
Phanginins RA2780Ovarian Cancer9.9 ± 1.6[10]
Phanginins RHEYOvarian Cancer12.2 ± 6.5[10]
Phanginins RAGSGastric Cancer5.3 ± 1.9[10]
Phanginins RA549Non-small Cell Lung Cancer12.3 ± 3.1[10]
Graveospene AA549Non-small Cell Lung Cancer1.9[9]
Graveospene AHepG2Liver Cancer4.6[9]
SalvipisoneHL-60Leukemia2.0 - 24.7[11]
AethiopinoneHL-60Leukemia2.0 - 24.7[11]
SalvipisoneNALM-6Leukemia2.0 - 24.7[11]
AethiopinoneNALM-6Leukemia2.0 - 24.7[11]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the diterpenoid compound and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]

  • Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Allow the plates to air dry completely.[4]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[4]

  • Dye Solubilization: Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[4]

Visualizations

experimental_workflow General Workflow for Diterpenoid Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Diterpenoid Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Diterpenoid and Vehicle Control seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, SRB) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance) incubate_reagent->measure_signal calc_viability Calculate % Viability measure_signal->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: General workflow for a diterpenoid cytotoxicity assay.

nfkb_pathway Inhibition of NF-κB Signaling by Diterpenoids lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 Activates ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 Releases nfkb_p65_active Active NF-κB (p65/p50) nfkb_p65->nfkb_p65_active Becomes Active nucleus Nucleus nfkb_p65_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) nucleus->gene_transcription Initiates diterpenoids Diterpenoids diterpenoids->ikk Inhibits diterpenoids->nfkb_p65_active Inhibits Nuclear Translocation

Caption: Diterpenoids can inhibit the NF-κB signaling pathway.

References

reducing off-target effects in ent-11,16-Epoxy-15-hydroxykauran-19-oic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating off-target effects during experiments with ent-11,16-Epoxy-15-hydroxykauran-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a diterpenoid compound isolated from herbs of the Nouelia insignis plant.[1][2] It has a complex chemical structure and is being investigated for its potential biological activities.[3] Preliminary studies suggest it may possess antibacterial and anticancer properties, the latter possibly through the induction of apoptosis and inhibition of cell proliferation.[3]

Q2: What are off-target effects and why are they a concern in my experiments with this compound?

Off-target effects occur when a compound binds to and alters the function of proteins other than its intended biological target.[4] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target effect.[4]

  • Poor clinical translation: Promising results in the lab may not be reproducible in whole organisms if the effects are primarily due to off-target interactions.[4]

Q3: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be implemented to reduce the risk of off-target effects influencing your results:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of the compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[4]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]

  • Choose Selective Inhibitors: When available, use inhibitors known for their high selectivity for the target of interest as a positive control or for comparison.[4]

Troubleshooting Guide

Problem: Inconsistent results between different experiments or cell lines.

  • Possible Cause: The expression levels of the on-target or potential off-target proteins may differ between cell lines.[4] The stability of the compound can also be a factor.[5]

  • Solution:

    • Characterize Protein Expression: Perform western blotting or qPCR to quantify the expression levels of your target protein in the cell lines you are using.

    • Compound Stability: Prepare fresh solutions of this compound for each experiment. If you suspect degradation, consider factors like pH, temperature, and light exposure, which are known to affect the stability of similar diterpenoid compounds.[5] For example, store stock solutions in a suitable solvent like DMSO in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]

Problem: Observed phenotype is not consistent with the known function of the intended target.

  • Possible Cause: The phenotype may be the result of an off-target effect.

  • Solution:

    • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[4] If the phenotype persists after treatment with this compound in the absence of the target, it strongly suggests an off-target effect.

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to the intended target in a cellular environment by measuring changes in the protein's thermal stability upon ligand binding.[4]

Data Presentation

Table 1: Hypothetical Off-Target Profile of this compound

Target ClassOn-Target ProteinOn-Target IC50 (nM)Off-Target ProteinOff-Target IC50 (nM)Selectivity (Off-Target/On-Target)
KinaseTarget Kinase A50Kinase B50010x
Kinase C>10,000>200x
GPCRTarget GPCR X100GPCR Y2,00020x
GPCR Z>10,000>100x
Ion ChannelTarget Channel I200Channel J5,00025x

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

This protocol provides a general framework for assessing the on- and off-target activity of a compound against a panel of kinases.

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[4]

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for determining the IC50 value.[4]

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[4]

    • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[4]

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence-based or fluorescence-based).

    • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling_Pathway_Off_Target_Effect Compound ent-11,16-Epoxy-15- hydroxykauran-19-oic acid OnTarget On-Target Protein (e.g., Kinase A) Compound->OnTarget OffTarget Off-Target Protein (e.g., Kinase B) Compound->OffTarget Downstream1 Intended Downstream Signaling OnTarget->Downstream1 Downstream2 Unintended Downstream Signaling OffTarget->Downstream2 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Phenotype2 Observed Phenotype (Mixed Effects) Downstream1->Phenotype2 Downstream2->Phenotype2 UndesiredPhenotype Undesired Side Effect Downstream2->UndesiredPhenotype

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Experimental_Workflow Start Start: Observe Phenotype with Compound DoseResponse 1. Perform Dose-Response Find Lowest Effective Conc. Start->DoseResponse InactiveControl 2. Test Inactive Analog (Negative Control) DoseResponse->InactiveControl PhenotypeAbolished Phenotype Abolished? InactiveControl->PhenotypeAbolished GeneticValidation 3. Genetic Validation (siRNA / CRISPR) PhenotypeAbolished->GeneticValidation No OffTarget Conclusion: Phenotype is Off-Target PhenotypeAbolished->OffTarget Yes PhenotypePersists Phenotype Persists? GeneticValidation->PhenotypePersists TargetEngagement 4. Confirm Target Engagement (e.g., CETSA) PhenotypePersists->TargetEngagement No PhenotypePersists->OffTarget Yes OnTarget Conclusion: Phenotype is On-Target TargetEngagement->OnTarget

Caption: Workflow for distinguishing on-target from off-target effects.

Troubleshooting_Guide Start Problem: Inconsistent Results CheckCompound Check Compound Stability: - Prepare fresh solutions - Aliquot and store at -80°C - Protect from light Start->CheckCompound CheckCells Check Cellular Context: - Verify target expression (WB/qPCR) - Use consistent cell passage number Start->CheckCells CheckProtocol Review Experimental Protocol: - Consistent incubation times? - Accurate dilutions? - Calibrated equipment? Start->CheckProtocol StillInconsistent Still Inconsistent? CheckCompound->StillInconsistent CheckCells->StillInconsistent CheckProtocol->StillInconsistent ConsiderOffTarget Investigate Potential Off-Target Effects StillInconsistent->ConsiderOffTarget Yes Resolved Issue Resolved StillInconsistent->Resolved No

References

Technical Support Center: Purification of Epoxy-kauranoid Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of epoxy-kauranoid diterpenes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of epoxy-kauranoid diterpenes in a question-and-answer format.

Issue 1: Low or No Recovery of the Target Compound from Silica (B1680970) Gel Column Chromatography

Question: I am performing silica gel column chromatography to purify an epoxy-kauranoid diterpene from a crude plant extract, but I am experiencing very low or no recovery of my target compound. What could be the problem?

Answer: This is a common issue when working with epoxy-kauranoid diterpenes and is often related to the acidic nature of standard silica gel. The epoxy group in these compounds can be sensitive to acid, leading to degradation or irreversible adsorption to the stationary phase.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, test the stability of your compound on silica gel using a 2D TLC plate. Spot your crude extract on the plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If you observe significant streaking or the appearance of new spots, your compound is likely degrading on the silica gel.

  • Deactivate the Silica Gel: To minimize degradation, you can deactivate the silica gel by preparing a slurry with your chosen eluent and adding a small amount of a volatile base, such as triethylamine (B128534) (0.1-1% v/v). This will neutralize the acidic silanol (B1196071) groups on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation of silica gel is not effective, consider using a less acidic stationary phase. Alumina (B75360) (neutral or basic) can be a good alternative. For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel is another option.

  • Minimize Contact Time: The longer your compound is in contact with the stationary phase, the greater the chance of degradation. Use flash column chromatography instead of gravity chromatography to reduce the purification time.

Issue 2: Co-elution of Structurally Similar Diterpenes

Question: I am having difficulty separating my target epoxy-kauranoid diterpene from other structurally similar diterpenoid isomers. They are co-eluting during both column chromatography and HPLC. How can I improve the separation?

Answer: The separation of diterpene isomers is a significant challenge due to their similar polarities and structures. Achieving good resolution often requires careful optimization of the chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography: Systematically vary the polarity of your eluent. Small changes in the ratio of polar to non-polar solvents can have a significant impact on selectivity. For example, in a hexane/ethyl acetate (B1210297) system, try varying the ethyl acetate concentration in small increments (e.g., 1-2%). The addition of a small amount of a third solvent, such as dichloromethane (B109758) or methanol, can also alter the selectivity.

    • Reverse-Phase HPLC: Optimize the gradient profile. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as this can change the elution order.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.

    • HPLC: Consider using a column with a different chemistry, such as a phenyl-hexyl or a cyano-propyl column, which can offer different selectivities for aromatic and polar compounds, respectively. For diastereomers, a chiral column may provide the necessary resolution.

  • Temperature Optimization (HPLC): Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution. Try running the separation at both elevated and sub-ambient temperatures.

Issue 3: Peak Tailing in HPLC Analysis

Question: My epoxy-kauranoid diterpene is showing significant peak tailing in my reverse-phase HPLC chromatograms. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica backbone of C18 columns.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: If your compound has acidic or basic functional groups, their ionization state can affect peak shape. Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups and reduce peak tailing.

  • Use a High-Purity Silica Column: Modern HPLC columns are made with high-purity silica that has a lower concentration of acidic silanol groups, reducing the likelihood of peak tailing.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a smaller amount of your sample to see if the peak shape improves.

  • Ensure Sample is Dissolved in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the purification of epoxy-kauranoid diterpenes from plant material?

A1: The yield can vary significantly depending on the plant source, the concentration of the target compound, and the purification method used. However, yields are often in the range of tens to hundreds of milligrams of pure compound from a kilogram of dried plant material. For example, in one study, 120 mg of oridonin (B1677485) with a purity of 97.8% was obtained from 200 mg of a crude extract of Rabdosia rubescens.[1]

Q2: What are the most common chromatographic techniques used for the purification of epoxy-kauranoid diterpenes?

A2: A multi-step chromatographic approach is typically employed. This often starts with open column chromatography on silica gel or alumina for initial fractionation of the crude extract. This is followed by further purification of the fractions using techniques like preparative HPLC (both normal-phase and reverse-phase) or counter-current chromatography (CCC) to isolate the pure compounds.

Q3: How can I monitor the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For HPLC, a UV detector is commonly used. It is important to have a pure standard of your target compound to compare retention times and confirm its presence in the collected fractions.

Q4: My epoxy-kauranoid diterpene seems to be unstable and degrades during storage. How can I prevent this?

A4: Due to the reactive epoxy group, these compounds can be sensitive to light, heat, and acidic or basic conditions. It is best to store pure compounds as a solid at low temperatures (-20°C or -80°C) in the dark. If you need to store them in solution, use a non-protic solvent and store at low temperatures. Avoid prolonged storage in solvents like methanol, which can potentially react with the epoxy group.

Quantitative Data

Table 1: Example Preparative Chromatography Loading Capacities

Chromatography TypeStationary PhaseColumn I.D. (mm)Typical Loading Capacity (mg sample/g stationary phase)
Flash ChromatographySilica Gel4010 - 100
Preparative HPLCC18 Silica205 - 50
Preparative HPLCC18 Silica505 - 50

Note: Loading capacity is highly dependent on the complexity of the sample and the resolution required between the target compound and impurities.

Table 2: Example HPLC Gradients for Diterpene Separation

HPLC ModeColumnMobile Phase AMobile Phase BGradient ProfileFlow Rate (mL/min)
Reverse-PhaseC18 (4.6 x 250 mm, 5 µm)Water + 0.1% Formic AcidAcetonitrile5% to 100% B over 40 min1.0
Normal-PhaseSilica (4.6 x 250 mm, 5 µm)n-HexaneEthyl Acetate10% to 50% B over 30 min1.5

Experimental Protocols

Protocol 1: Purification of Oridonin from Rabdosia rubescens

This protocol is adapted from a published method for the isolation of oridonin.[1]

  • Extraction:

    • Air-dried and powdered aerial parts of Rabdosia rubescens are extracted with 95% ethanol (B145695) at room temperature.

    • The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude extract is subjected to column chromatography on a silica gel (200-300 mesh) column.

    • The column is eluted with a gradient of petroleum ether-acetone.

    • Fractions are collected and monitored by TLC. Fractions containing oridonin are pooled and concentrated.

  • Final Purification (Counter-Current Chromatography):

    • The enriched oridonin fraction is further purified by preparative counter-current chromatography (CCC).

    • A two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) is used.

    • The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

    • The sample is dissolved in a mixture of the upper and lower phases and injected into the CCC system.

    • The effluent is monitored by UV detection, and fractions containing pure oridonin are collected.

  • Purity Analysis:

    • The purity of the isolated oridonin is determined by analytical HPLC.

Visualizations

experimental_workflow start Dried Plant Material (Rabdosia rubescens) extraction Extraction (95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography (Petroleum ether-acetone gradient) crude_extract->silica_column enriched_fraction Oridonin-Enriched Fraction silica_column->enriched_fraction ccc Counter-Current Chromatography (n-hexane/ethyl acetate/methanol/water) enriched_fraction->ccc pure_compound Pure Oridonin ccc->pure_compound analysis Purity Analysis (HPLC) pure_compound->analysis troubleshooting_logic start Purification Problem (e.g., Low Recovery, Co-elution) check_stability Is the compound stable on silica gel? start->check_stability yes_stable Yes check_stability->yes_stable Yes no_unstable No check_stability->no_unstable No optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvents) yes_stable->optimize_mobile_phase deactivate_silica Deactivate Silica Gel (e.g., with triethylamine) no_unstable->deactivate_silica change_stationary_phase Change Stationary Phase (Alumina, C18) no_unstable->change_stationary_phase deactivate_silica->optimize_mobile_phase change_stationary_phase->optimize_mobile_phase check_loading Is the column overloaded? optimize_mobile_phase->check_loading yes_overloaded Yes check_loading->yes_overloaded Yes no_not_overloaded No check_loading->no_not_overloaded No reduce_load Reduce Sample Load yes_overloaded->reduce_load solution Improved Separation no_not_overloaded->solution reduce_load->solution

References

Technical Support Center: Dealing with Impurities in Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when dealing with impurities in natural product extracts.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems that may arise during the extraction and purification of natural products.

Issue 1: Low Yield of Target Compound After Extraction

Symptoms: The quantity of the desired compound obtained after the initial extraction is significantly lower than expected.

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: The solvent used may not be optimal for extracting the target compound.

    • Solution: Select a solvent or solvent system based on the polarity of the target compound. A systematic approach using solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol (B129727), water) can help identify the most effective one.[1][2]

  • Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant or microbial material to release the desired compounds.

    • Solution: Ensure the raw material is properly prepared. This can include drying, grinding, or milling the material to increase the surface area available for extraction.[2][3][4]

  • Degradation of Target Compound: The extraction conditions (e.g., high temperature, presence of light) may be causing the target compound to degrade.

    • Solution: Employ milder extraction techniques such as maceration at room temperature, ultrasound-assisted extraction, or supercritical fluid extraction.[1][4] Protect the extraction mixture from light and heat.

  • Insufficient Extraction Time or Repetitions: The extraction process may not be long enough or repeated enough times to fully extract the compound.

    • Solution: Increase the extraction time or perform multiple extraction cycles with fresh solvent until the extract no longer contains the target compound (as monitored by techniques like TLC or HPLC).[1]

Issue 2: Presence of Pigments (e.g., Chlorophyll) in the Extract

Symptoms: The extract has a strong green color, indicating the presence of chlorophyll (B73375), which can interfere with subsequent purification steps.

Possible Causes & Solutions:

  • Use of a Non-selective Solvent: Polar solvents like methanol and ethanol (B145695) are effective at extracting many bioactive compounds but also readily extract chlorophyll.

    • Solution 1 (Pre-extraction): Perform an initial wash of the raw material with a nonpolar solvent like hexane to remove chlorophyll and other nonpolar impurities before extracting with a more polar solvent.[2]

    • Solution 2 (Liquid-Liquid Partitioning): After the initial extraction, partition the crude extract between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., hexane). The chlorophyll will preferentially move to the nonpolar layer.[5]

    • Solution 3 (Adsorbent Treatment): Pass the extract through a column containing an adsorbent like activated charcoal, which can bind to pigments.[6] However, be aware that the target compound may also be adsorbed, so this needs to be optimized.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Symptoms: A stable or slow-to-separate emulsion forms at the interface between the two immiscible solvent layers, making phase separation difficult and leading to product loss.[7]

Possible Causes & Solutions:

  • Vigorous Shaking: Intense agitation can lead to the formation of fine droplets that are slow to coalesce.[7]

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without creating a stable emulsion.[7]

  • Presence of Surfactant-like Molecules: Natural extracts often contain compounds like phospholipids, fatty acids, or proteins that can act as emulsifying agents.[7]

    • Solution 1 (Addition of Salt): Add a saturated solution of sodium chloride (brine) to the mixture. This increases the polarity of the aqueous phase and can help break the emulsion.[8]

    • Solution 2 (Filtration): Filter the emulsion through a bed of celite or glass wool to help break it up.

    • Solution 3 (Centrifugation): Centrifuging the mixture can accelerate the separation of the layers.

    • Solution 4 (Change Solvent): Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[7]

Workflow for Troubleshooting Common Extraction Issues

G cluster_start Start: Crude Extract cluster_problems Problem Identification cluster_solutions Troubleshooting Solutions cluster_end Outcome start Initial Crude Extract low_yield Low Yield? start->low_yield pigments Pigments Present? low_yield->pigments No optimize_solvent Optimize Solvent/Method low_yield->optimize_solvent Yes emulsion Emulsion Formed? pigments->emulsion No pre_extract Pre-extract with Hexane pigments->pre_extract Yes gentle_mixing Gentle Mixing/Add Salt emulsion->gentle_mixing Yes purified_extract Proceed to Purification emulsion->purified_extract No optimize_solvent->purified_extract pre_extract->purified_extract gentle_mixing->purified_extract

Caption: A flowchart for troubleshooting common issues in natural product extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in natural product extracts?

A1: Impurities in natural product extracts can be broadly categorized as:

  • Organic Impurities: These can arise from the starting materials, intermediates, by-products of synthesis, and degradation products.[9][10] They can also include structurally similar compounds, isomers, and enantiomers.[11]

  • Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals, and other materials like filter aids or charcoal used during the manufacturing process.[10][12]

  • Residual Solvents: Solvents used during the extraction and purification process that are not completely removed.[10][11]

  • Contaminants from Raw Materials: These can include pesticides, herbicides, and microbial contaminants present in the initial plant or biological material.[3][13]

Q2: How do I choose the right solvent for removing specific impurities?

A2: The choice of solvent depends on the polarity of both your target compound and the impurities you want to remove. A general strategy is to use a solvent in which the impurity is highly soluble, but your target compound is not.

  • For nonpolar impurities (e.g., fats, waxes, chlorophyll): Use nonpolar solvents like hexane or heptane (B126788) for washing or liquid-liquid extraction.[5]

  • For polar impurities: If your target compound is nonpolar, you can wash the extract with a polar solvent like water or a methanol/water mixture. The principle of "like dissolves like" is a good starting point.

Q3: What is the difference between preparative and analytical HPLC?

A3: The main difference lies in their purpose and scale.

  • Analytical HPLC is used to identify and quantify the components in a mixture. It uses narrow columns and small injection volumes, focusing on high resolution and sensitivity.[14]

  • Preparative HPLC is used to isolate and purify larger quantities of a specific compound from a mixture.[15] It employs wider columns and larger injection volumes to collect fractions of the purified compound for further use.[15]

Q4: My target compound is degrading during purification. What can I do?

A4: Degradation is often caused by exposure to harsh conditions. To mitigate this:

  • Avoid High Temperatures: Use low-temperature evaporation techniques like a rotary evaporator under vacuum or lyophilization (freeze-drying) to remove solvents.[4]

  • Protect from Light: If your compound is photosensitive, conduct purification steps in low light or use amber-colored glassware.

  • Control pH: The pH of your mobile phase or solvent system can affect the stability of your compound. Maintain a pH range where your compound is known to be stable.

  • Minimize Time: Complete the purification process as efficiently as possible to reduce the time the compound is exposed to potentially degrading conditions.

Q5: How do I know if my purified compound is pure enough?

A5: Purity is typically assessed using a combination of analytical techniques. A compound is generally considered pure if it appears as a single peak in high-resolution chromatographic methods and its spectroscopic data is consistent with the expected structure.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods.[16][17] Running the sample with different mobile phases or column types can help reveal co-eluting impurities.

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and any impurities.[12][17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information and can reveal the presence of impurities, even those that are structurally similar to the target compound.[12][15]

Data Presentation: Solvent Selection for Impurity Removal

The following table summarizes common solvents used in liquid-liquid extraction for the removal of impurities based on their polarity.

Solvent (Increasing Polarity)Polarity IndexCommon Impurities RemovedTarget Compound Polarity
n-Hexane0.1Fats, oils, waxes, chlorophyll, nonpolar pigmentsPolar to moderately polar
Diethyl Ether2.8Nonpolar to slightly polar compoundsPolar
Dichloromethane3.1Broad range of nonpolar and moderately polar compoundsPolar or ionic
Ethyl Acetate4.4Moderately polar compoundsPolar or nonpolar
Methanol5.1Polar compounds, saltsNonpolar
Water10.2Highly polar compounds, salts, sugarsNonpolar

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Nonpolar Impurities

This protocol is designed to remove nonpolar impurities like fats and chlorophyll from a crude methanolic extract.

  • Dissolve the Crude Extract: Dissolve the dried crude extract in a 9:1 methanol:water solution.

  • Prepare the Separatory Funnel: Transfer the solution to a separatory funnel.

  • Add Nonpolar Solvent: Add an equal volume of n-hexane to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 10-15 times to mix the phases. Do not shake vigorously to avoid emulsion formation.[7] Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from you.[18]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The upper hexane layer will contain the nonpolar impurities.

  • Collect the Polar Layer: Drain the lower methanolic layer, which contains the target compounds, into a clean flask.

  • Repeat Extraction: Repeat the extraction of the methanolic layer with fresh n-hexane two more times to ensure complete removal of nonpolar impurities.

  • Combine and Concentrate: Combine the methanolic fractions and remove the solvent using a rotary evaporator to obtain the purified extract.

Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification

TLC is a quick and inexpensive method to assess the complexity of a mixture and monitor the progress of a purification process.[19]

  • Prepare the TLC Plate: Using a pencil, lightly draw a line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.

  • Spot the Samples: Dissolve small amounts of your crude extract and the fractions from your purification in a volatile solvent. Use a capillary tube to spot small amounts of each sample onto the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (solvent system). The solvent level should be below the starting line. Cover the chamber and allow the solvent to move up the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor, potassium permanganate).

  • Analyze the Results: Compare the spot patterns of the crude extract and the purified fractions. A pure compound should appear as a single spot. The retention factor (Rf) value can be calculated for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Logical Flow for Purification Strategy

G start Crude Extract partition Liquid-Liquid Partitioning start->partition Gross Separation column Column Chromatography partition->column Fractionation hplc Preparative HPLC column->hplc High-Resolution Purification crystallization Crystallization hplc->crystallization Final Polishing pure_compound Pure Compound crystallization->pure_compound analysis Purity Analysis (TLC, HPLC, NMR) pure_compound->analysis

Caption: A typical workflow for the purification of a natural product from a crude extract.

References

Validation & Comparative

validating the anticancer effects of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of ent-kaurane diterpenoids, a class of natural compounds with demonstrated cytotoxic activity against various cancer cell lines. While direct quantitative data for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is not extensively available in peer-reviewed literature, this guide will focus on well-studied analogues, Oridonin and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), to validate the potential anticancer properties of this compound class. Their performance will be compared against cisplatin (B142131), a standard-of-care chemotherapy agent.

While specific experimental data on ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid is limited in publicly available research, it is known to be a diterpenoid compound derived from certain plant species.[1] Its proposed anticancer properties are believed to involve the induction of apoptosis and inhibition of cell proliferation.[1]

Comparative Efficacy of ent-Kaurane Diterpenoids and Cisplatin

The cytotoxic effects of Oridonin, 5F, and cisplatin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Treatment Duration
Oridonin AGS (Gastric Cancer)2.627 ± 0.32448h
HGC27 (Gastric Cancer)9.266 ± 0.40948h
MGC803 (Gastric Cancer)11.06 ± 0.40048h
TE-8 (Esophageal Squamous Cell Carcinoma)3.00 ± 0.4672h
TE-2 (Esophageal Squamous Cell Carcinoma)6.86 ± 0.8372h
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) CNE-2Z (Nasopharyngeal Carcinoma)Not explicitly stated, but showed dose-dependent inhibition24h, 48h, 72h
Cisplatin HNE-1 (Nasopharyngeal Carcinoma)0.679 µg/mlNot specified
CNE-2 (Nasopharyngeal Carcinoma)0.459 µg/mlNot specified
HONE1-IR (Radioresistant Nasopharyngeal Carcinoma)66.07Not specified

Mechanistic Insights: Signaling Pathways in Anticancer Activity

Ent-kaurane diterpenoids exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

A primary mechanism involves the induction of the mitochondrial apoptotic pathway. These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3 and -9), ultimately leading to the execution of apoptosis.[2]

Furthermore, many ent-kaurane diterpenoids, including the analogue 5F, have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] NF-κB is a protein complex that plays a critical role in cancer cell proliferation, survival, and inflammation. By inhibiting NF-κB, these compounds can suppress the expression of downstream target genes that promote tumor growth and survival.[3][4]

cluster_0 Mitochondrial Apoptosis Pathway ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids Bcl-2 Bcl-2 ent-Kaurane Diterpenoids->Bcl-2 inhibits Bax Bax ent-Kaurane Diterpenoids->Bax promotes Cytochrome c Cytochrome c Bcl-2->Cytochrome c inhibits release Bax->Cytochrome c promotes release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by ent-Kaurane Diterpenoids.

cluster_1 NF-κB Signaling Pathway Inhibition ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids IκBα IκBα ent-Kaurane Diterpenoids->IκBα stabilizes NF-κB NF-κB IκBα->NF-κB inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription promotes Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: Inhibition of the NF-κB Signaling Pathway by ent-Kaurane Diterpenoids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of anticancer effects of ent-kaurane diterpenoids.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed cells in 96-well plate Seed cells in 96-well plate Treat with compound Treat with compound Seed cells in 96-well plate->Treat with compound Add MTT reagent Add MTT reagent Treat with compound->Add MTT reagent Incubate Incubate Add MTT reagent->Incubate Add solubilizing agent Add solubilizing agent Incubate->Add solubilizing agent Measure absorbance Measure absorbance Add solubilizing agent->Measure absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ent-kaurane diterpenoid or cisplatin) and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Resuspend in binding buffer Resuspend in binding buffer Harvest and wash cells->Resuspend in binding buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in binding buffer->Add Annexin V-FITC and PI Incubate in the dark Incubate in the dark Add Annexin V-FITC and PI->Incubate in the dark Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark->Analyze by flow cytometry

Caption: Experimental Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8] Live cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both dyes.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Preparation: Treat cells with the test compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. The cells can be stored at 4°C.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing propidium iodide and RNase A (to degrade RNA and ensure only DNA is stained).[9]

  • Incubation: Incubate the cells at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as Bcl-2 and NF-κB.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins based on their molecular weight by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2 or anti-NF-κB p65) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

References

A Comparative Analysis of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid and Other Diterpenoids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a secondary metabolite isolated from Nouelia insignis, has been identified as a promising bioactive compound.[1][] Initial studies indicate that its primary mechanism of action involves the disruption of cellular processes, leading to antibacterial and anticancer effects.[1] The anticancer properties are likely attributed to the induction of apoptosis and the inhibition of cell proliferation.[1]

Comparative Cytotoxicity of Diterpenoids

To provide a quantitative context, this section summarizes the half-maximal inhibitory concentration (IC50) values of several well-studied diterpenoids against various cancer cell lines. This data, presented in Table 1, allows for a direct comparison of the cytotoxic potency of these compounds. It is important to note that IC50 values can vary based on experimental conditions, including the specific cell line, assay duration, and methodology used.

DiterpenoidCell LineCancer TypeIC50 (µM)Exposure Time (h)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
OridoninAGSGastric Cancer5.995 ± 0.74124
OridoninHGC27Gastric Cancer14.61 ± 0.60024
OridoninMGC803Gastric Cancer15.45 ± 0.5924
Eriocalyxin BMDA-MB-231Breast CancerNot SpecifiedNot Specified
Eriocalyxin BPancreatic Cancer XenograftPancreatic Cancer2.5 mg/kg (in vivo)Not Specified
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)CNE-2ZNasopharyngeal CarcinomaTime and dose-dependentNot Specified
ent-15-oxo-kaur-16-en-19-oic acidPC-3Prostate CarcinomaProapoptotic effectNot Specified

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The anticancer activity of many diterpenoids is linked to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. One such critical pathway is the NF-κB signaling cascade, which is often dysregulated in cancer. The inhibition of NF-κB activation is a key mechanism for several anticancer compounds, including the related diterpenoid ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid.

Below are diagrams illustrating the canonical NF-κB signaling pathway and a typical experimental workflow for assessing the cytotoxic and apoptotic effects of a test compound.

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Promotes

Caption: Canonical NF-κB signaling pathway.

Experimental_Workflow Experimental Workflow for Cytotoxicity and Apoptosis Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with Diterpenoid cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot apoptosis_assay Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis_assay data_analysis Data Analysis (IC50, etc.) mtt_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow.

Detailed Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed protocols for key experiments used to evaluate the anticancer properties of diterpenoids.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test diterpenoid and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

References

A Comparative Guide: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid versus Paclitaxel in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative experimental data for ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is limited in publicly available literature. This guide utilizes data for a closely related and well-studied ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid , as a surrogate to provide a comparative analysis against the widely used chemotherapeutic agent, paclitaxel (B517696). The structural similarity between these compounds suggests potentially analogous mechanisms of action, but this should be considered an informed estimation rather than a direct comparison.

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast array of natural and synthetic compounds. Among these, diterpenoids have emerged as a promising class of molecules with potent cytotoxic activities against various cancer cell lines. This guide provides a detailed, data-driven comparison of the anticancer properties of the ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, and the well-established microtubule-stabilizing drug, paclitaxel. We will delve into their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate to induce cancer cell death.

Comparative Data on Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and paclitaxel in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid in Human Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µg/mL)Exposure Time (h)
CNE-2ZNasopharyngeal CarcinomaNot explicitly stated, but dose-dependent inhibition observed up to 80 µg/mL24, 48, 72
A549Lung CancerNot explicitly stated, but dose-dependent inhibition observed up to 80 µg/mLNot Specified
Laryngeal Cancer CellsLaryngeal CancerDose-dependentNot Specified

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (nM)Exposure Time (h)
Various (8 cell lines)Multiple2.5 - 7.524
NSCLCNon-Small Cell Lung Cancer9,400 (median)24
SCLCSmall Cell Lung Cancer25,000 (median)24
SK-BR-3Breast Cancer (HER2+)~572
MDA-MB-231Breast Cancer (Triple Negative)~1072
T-47DBreast Cancer (Luminal A)~2.572

Mechanisms of Action and Cellular Effects

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: Induction of Apoptosis via the Mitochondrial Pathway

ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid primarily induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors.[1][3]

Key Mechanistic Features:

  • Apoptosis Induction: It triggers programmed cell death, as evidenced by Annexin V staining and the cleavage of procaspase-3 and poly(ADP-ribose) polymerase (PARP).[4]

  • Mitochondrial Pathway Activation: The compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This disrupts the mitochondrial membrane potential and causes the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[1][3]

  • Caspase Activation: The release of cytochrome c activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[1]

  • Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase.[1][3]

  • NF-κB Inhibition: The compound has been shown to suppress the activation of the transcription factor NF-κB, which is involved in promoting cell survival and proliferation.[3][4]

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel is a well-characterized antineoplastic agent that targets the microtubule network within cells.[5] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for various cellular processes, most notably mitosis.[5]

Key Mechanistic Features:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This leads to the formation of abnormally stable and nonfunctional microtubule bundles.[5]

  • Mitotic Arrest: The stabilization of microtubules disrupts the dynamic instability required for the proper formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[5]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic cascade.[5] Paclitaxel-induced apoptosis can involve the phosphorylation of Bcl-2, the release of cytochrome c from mitochondria, and the activation of caspases.[6] It can also be mediated by other signaling pathways, including the JNK/SAPK pathway.

  • ROS Generation: Paclitaxel treatment can lead to the generation of reactive oxygen species (ROS), which can contribute to the induction of apoptosis.[7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anticancer effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and paclitaxel.

ent_kaurane_pathway drug ent-11α-hydroxy-15-oxo- kaur-16-en-19-oic acid nfkb NF-κB Inhibition drug->nfkb bcl2 Bcl-2 (anti-apoptotic) drug->bcl2 bax Bax (pro-apoptotic) drug->bax nfkb->bcl2 mito Mitochondrial Dysfunction bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Signaling pathway of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest G2/M Mitotic Arrest microtubules->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation mitotic_arrest->bcl2_phos mito Mitochondrial Dysfunction bcl2_phos->mito cytc Cytochrome c Release mito->cytc caspases Caspase Activation cytc->caspases apoptosis Apoptosis caspases->apoptosis

References

Comparative Analysis of the Antibacterial Activity of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial potential of the natural compound ent-11,16-Epoxy-15-hydroxykauran-19-oic acid against a panel of common pathogenic bacteria. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for the isolated compound, this guide utilizes data from the methanol (B129727) extract of Heeria insignis (a known source of the compound) as a proxy for its activity. The performance of this extract is compared with established antibiotics: Ampicillin, Gentamicin, Tetracycline, and Ciprofloxacin.

Introduction to this compound

This compound is a member of the ent-kaurane diterpenoid class of natural products. These compounds are secondary metabolites found in various plant species, including those from the Euphorbiaceae and Asteraceae families, and notably in Nouelia insignis (also known as Heeria insignis). Structurally, it possesses a tetracyclic kaurane (B74193) skeleton with epoxide, hydroxyl, and carboxylic acid functional groups, which are believed to contribute to its biological activity. Preliminary research suggests that its antibacterial action involves the disruption of bacterial cell membranes.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the methanolic extract of Heeria insignis and four widely used antibiotics against several Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Antimicrobial AgentStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Salmonella typhi
Methanol Extract of Heeria insignis 1.95 mg/mL3.9 mg/mL62.5 mg/mL3.9 mg/mL1.95 mg/mL
Ampicillin 0.25 µg/mL0.03 µg/mL8 µg/mL>1024 µg/mL2 µg/mL
Gentamicin 0.5 µg/mL0.125 µg/mL2 µg/mL4 µg/mL2 µg/mL
Tetracycline 1 µg/mL0.25 µg/mL4 µg/mL16 µg/mL8 µg/mL
Ciprofloxacin 0.5 µg/mL0.125 µg/mL0.015 µg/mL0.5 µg/mL0.015 µg/mL

Note: The data for the Heeria insignis extract is from a single study and should be interpreted with caution as the extract contains a mixture of compounds, including but not limited to this compound. The activity of the pure compound may vary. MIC values for antibiotics can vary slightly depending on the specific strain and testing conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The data presented in this guide is typically obtained using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound/Antibiotic: A stock solution of the test agent (e.g., this compound or a standard antibiotic) is prepared in a suitable solvent (e.g., DMSO for the compound, water for many antibiotics).
  • Bacterial Strains: The selected bacterial strains are cultured overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth) at 37°C.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or another suitable broth is used for dilution and bacterial growth.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Serial Dilution:

  • A two-fold serial dilution of the test compound or antibiotic is performed in the wells of the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the antimicrobial agent.

4. Inoculation:

  • The standardized bacterial inoculum is added to each well containing the diluted antimicrobial agent.

5. Incubation:

  • The microtiter plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

6. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
  • Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) to ensure bacterial growth and a negative control (broth only) to check for sterility.

Visualizing Experimental and Logical Relationships

Antimicrobial Susceptibility Testing Workflow

A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Observe for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for ent-Kaurane Diterpenoids

cluster_0 Interaction cluster_1 Outcome A ent-Kaurane Diterpenoid C Cell Membrane A->C Targets G Inhibition of Protein Synthesis (Potential) A->G Potential Target B Bacterial Cell D Cell Wall E Intracellular Components F Disruption of Membrane Integrity C->F H Cell Lysis and Death F->H G->H

Caption: Proposed antibacterial mechanism of ent-kaurane diterpenoids.

Unveiling the Therapeutic Potential of Kaurane Diterpenoids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kaurane (B74193) diterpenoids, a class of natural products predominantly found in plants of the Isodon genus, have emerged as a promising source of therapeutic agents due to their diverse and potent biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various kaurane diterpenoids, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is supported by experimental data to aid researchers in the design and development of novel kaurane-based therapeutics.

Core Structural Framework and Biological Activities

The fundamental kaurane skeleton is a tetracyclic diterpene structure. The biological activity of kaurane diterpenoids is significantly influenced by the nature and position of functional groups attached to this core structure.[2] Key modifications, such as hydroxylation, acetylation, and the presence of α,β-unsaturated carbonyl moieties, have been shown to modulate their therapeutic effects. The broad spectrum of activities includes anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[3]

Comparative Analysis of Biological Performance

The efficacy of kaurane diterpenoids varies significantly with minor structural alterations. The following tables summarize the quantitative data from various studies, providing a clear comparison of the cytotoxic, anti-inflammatory, and antimicrobial activities of selected kaurane derivatives.

Cytotoxic Activity of Kaurane Diterpenoids

The anticancer properties of kaurane diterpenoids are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Table 1: Cytotoxic Activity (IC50, µM) of Selected Kaurane Diterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Oridonin (B1677485)HeLa (Cervical)Varies with dose and time[5]
OridoninPC3 (Prostate)Not specified[6]
OridoninDU145 (Prostate)Not specified[6]
OridoninHCT8 (Colon)Not specified[2]
OridoninHCT116 (Colon)Not specified[2]
Atractyligenin (B1250879) Amide Derivatives (e.g., Compound 24)HCT116 (Colon)5.35[7]
Atractyligenin Amide Derivatives (e.g., Compound 25)HCT116 (Colon)5.50[7]
Sigesbeckin AMRSA64 µg/mL (MIC)[3]
Sigesbeckin A Analog (Compound 5)MRSA64 µg/mL (MIC)[3]
ent-kaur-16(17)-en-19-oic acid (KA)Various Oral Pathogens10 µg/mL (MIC)[8]
Sterenoid ESMMC-7721 (Hepatic)7.6[9]
Sterenoid EHL-60 (Leukemia)4.7[9]
ent-kaurane diterpenoid (Compound 3)HepG2 (Hepatocellular)85.2[1]
ent-kaurane diterpenoid (Compound 7)A549 (Lung)Significant inhibitory results[10]
11i (Oridonin derivative)HepG2 (Hepatocellular)0.98[11]
14 (Oridonin derivative)HepG2 (Hepatocellular)2.07[11]
11e (Oridonin derivative)A549 (Lung)7.60[11]
Pygmaeocin B (5)HT29 (Colon)6.69 µg/mL[12]
Pygmaeocin B (5)HepG2 (Hepatocellular)8.98 µg/mL[12]
Compound 13 (Abietane)HT29 (Colon)2.7 µg/mL[12]
Compound 13 (Abietane)HepG2 (Hepatocellular)Not specified[12]
Compound 13 (Abietane)B16-F10 (Melanoma)2.67 to 5.58 µg/mL[12]
F4 fraction (from Solanum nigrum)Caco-2 (Colon)299.05 µg/mL[13]

Structure-Activity Relationship Insights for Cytotoxicity:

  • The α,β-unsaturated ketone system in the D-ring of many kaurane diterpenoids is crucial for their cytotoxic activity.[4]

  • Modifications at the C-19 position of atractyligenin to form amide derivatives can significantly enhance cytotoxic effects against colon cancer cells.[7]

  • For Sterenoids, a rare 14(13→12) abeo-lanostane type, specific substitutions contribute to potent cytotoxicity against hepatic and leukemia cell lines.[9]

Anti-inflammatory Activity of Kaurane Diterpenoids

Kaurane diterpenoids exert anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines. The IC50 values for NO inhibition are presented below.

Table 2: Anti-inflammatory Activity (NO Inhibition IC50) of Selected Kaurane Diterpenoids

CompoundCell LineIC50 (µM)Reference
Pygmaeocin B (5)RAW 264.733.0 ± 0.8 ng/mL[12]
EF31 (Curcumin analog)RAW 264.7~5[14]
EF24 (Curcumin analog)RAW 264.7~35[14]
Curcumin (B1669340)RAW 264.7>50[14]

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • The ability to inhibit the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of many natural compounds, including kaurane diterpenoids.[14][15]

  • Specific structural modifications, as seen in the curcumin analog EF31, can dramatically enhance the inhibition of NF-κB and downstream inflammatory mediators compared to the parent compound.[14]

Antimicrobial Activity of Kaurane Diterpenoids

The antimicrobial potential of kaurane diterpenoids has been demonstrated against a range of pathogens. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy.

Table 3: Antimicrobial Activity (MIC) of Selected Kaurane Diterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
Sigesbeckin A (1)MRSA, VRE64[3]
Compound 5 (analog of Sigesbeckin A)MRSA, VRE64[3]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sobrinus10[8]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mutans10[8]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mitis10[8]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sanguinis10[8]
ent-kaur-16(17)-en-19-oic acid (KA)Lactobacillus casei10[8]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus salivarius100[8]
ent-kaur-16(17)-en-19-oic acid (KA)Enterococcus faecalis200[8]
15-beta-isovaleryloxy-ent-kaur-16(17)-en-19-oic acid (KA-Ival)Lactobacillus casei200[16]
Methyl ester of KA (KA-Me)Lactobacillus casei100[16]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Minor structural differences can significantly impact antimicrobial activity. For instance, the free carboxylic acid at C-19 in kaurenoic acid (KA) appears to be important for its potent activity against oral pathogens, as esterification (KA-Me) or addition of a bulky group at C-15 (KA-Ival) reduces its efficacy.[8][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the biological activities of kaurane diterpenoids.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[17][18][19]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the kaurane diterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add 10-28 µL of MTT solution (typically 2-5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[4][17]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4][19]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.[18][19] The IC50 value is then calculated from the dose-response curve.[20]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[21][22]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.[22]

  • Compound and LPS Treatment: Pre-incubate the cells with the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.[21][22]

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[22][23]

  • Absorbance Reading: After a 15-minute incubation at room temperature, measure the absorbance at 540-550 nm.[22][23] The amount of nitrite, a stable product of NO, is proportional to the NO produced.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26]

  • Preparation of Compound Dilutions: Prepare a serial dilution of the kaurane diterpenoid in a 96-well microtiter plate.[24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[27]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[24]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[27]

Visualization of Key Signaling Pathways

The biological effects of kaurane diterpenoids are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

Oridonin_Apoptosis_PI3K_Akt_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits Akt Akt (Protein Kinase B) PI3K->Akt activates MDM2 MDM2 Akt->MDM2 activates p53 p53 MDM2->p53 inhibits Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces NF_kB_Inflammatory_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Kaurane_Diterpenoids Kaurane Diterpenoids IKK IKK Kaurane_Diterpenoids->IKK inhibit LPS LPS LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation promote

References

Validating In Vitro Discoveries: A Comparative Guide to the In Vivo Potential of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from promising in vitro results to validated in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the available data for the diterpenoid compound ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, placing its in vitro findings in the context of in vivo studies on structurally related ent-kaurane diterpenoids. While direct in vivo validation for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is not yet available in the public domain, this guide will extrapolate its potential by examining the in vivo performance of its close analogs.

Introduction to ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid is a complex tetracyclic diterpenoid isolated from plants such as Nouelia insignis.[1][2] In vitro studies have suggested its potential as a bioactive compound, with predicted antibacterial and anticancer properties.[3] The proposed mechanisms for these activities include the disruption of cellular processes, induction of apoptosis, and inhibition of cell proliferation.[3]

In Vitro Anti-Inflammatory Activity

Research on ent-kaurane diterpenoids, including those with similar structural motifs to ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid, has demonstrated significant anti-inflammatory effects. A study on novel ent-kaurane diterpenoid acids from Nouelia insignis revealed that compounds with an 11,16-epoxy moiety exhibited in vitro anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1]

Comparative Analysis with In Vivo Validated Alternatives

The absence of direct in vivo data for ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid necessitates a comparative look at structurally similar ent-kaurane diterpenoids that have undergone in vivo testing.

Table 1: Comparison of In Vitro and In Vivo Anti-Inflammatory Activities of ent-Kaurane Diterpenoids

CompoundIn Vitro ActivityIn Vivo ModelKey In Vivo FindingsReference
ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid Inhibition of NO production in LPS-induced RAW 264.7 cells (activity reported for similar compounds from the same plant source)No data availableNo data available[1]
15β-acetoxy-ent-kaur-16-en-19-oic acid (XA) Not specified in the provided resultsAnimal models of acute and chronic inflammationEffective against both acute and chronic inflammation[4][5]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA) Anti-melanogenic, anti-inflammatory, anti-cancerC57BL/6J mice (oral administration of a water extract)Suppressed hair pigmentation, indicating in vivo anti-melanogenic activity.[6][7]

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay

This protocol is based on the methodologies used for testing the anti-inflammatory effects of ent-kaurane diterpenoids.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated as a percentage of the LPS-treated control.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment with free access to water.

  • Grouping and Administration: Animals are divided into control, standard (e.g., indomethacin), and test groups. The test compound is administered orally or intraperitoneally at various doses.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathways and Experimental Workflows

G

Conclusion

While ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid has demonstrated potential in in vitro settings, a comprehensive understanding of its therapeutic value awaits in vivo validation. The positive in vivo anti-inflammatory and other bioactivity data from structurally similar ent-kaurane diterpenoids, such as 15β-acetoxy-ent-kaur-16-en-19-oic acid and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, provide a strong rationale for advancing the subject compound into animal models of inflammation. Future studies should focus on establishing the pharmacokinetic profile, efficacy, and safety of ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid in well-established animal models to bridge the gap between its in vitro promise and potential clinical application.

References

comparative analysis of extraction methods for diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diterpenoid Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

Diterpenoids represent a large and structurally diverse class of natural products, renowned for their wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] The effective isolation of these compounds from complex plant matrices is a critical first step in their study and development as therapeutic agents. This guide provides an objective comparison of conventional and modern techniques for extracting diterpenoids, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Analysis

The selection of an extraction method is often a trade-off between yield, extraction time, solvent consumption, and the potential for thermal degradation of the target compounds. The following table summarizes quantitative data from various studies, comparing the performance of different extraction techniques for diterpenoids and related compounds.

Extraction MethodPlant Material / CompoundKey ParametersYield / EfficiencyTimeReference
Soxhlet Extraction Andrographis paniculataSolvent: MethanolAndrographolide: 132 µg/g8 - 12 hours[2][3]
Pteris semipinnata L.Solvent: Not specifiedDiterpenoid Yield: ~0.17 g/kgNot specified[4]
Ultrasound-Assisted (UAE) Chaenomeles speciosa93% Ethanol (B145695), 70°C, 390WTotal Triterpenoids: 36.77 mg/g30 min[5]
Rosmarinus officinalis80% Ethanol, 51°CCarnosic Acid: ~62 mg/g10 min[6]
Gomphrena celosioidesWater, 78.2°CTriterpenoid Saponins: 2.337%33.6 min[7]
Microwave-Assisted (MAE) Ganoderma atrum95% Ethanol, 90°CTriterpenoid Saponins: 0.968%5 min[8]
Green CoffeeNot specified, 45°C6x higher space-time yield vs. Soxhlet10 min[9]
Actinidia deliciosa72.7% Ethanol, 362WTriterpenoids: 84.96%30 min[10]
Supercritical Fluid (SFE) Pteris semipinnata L.CO₂ + 10% Ethanol, 30 MPa, 328.15 KDiterpenoid Yield: 0.504 g/kg4 hours[4]
Ganoderma lucidumCO₂ + 7% Ethanol, 380 bar, 60°CTriterpenoids: 1.49 g/100g 2 hours[11]
Andrographis paniculataCO₂, 100 bar, 60°CAndrographolide: 132 µg/gNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline the general procedures for the key extraction techniques discussed.

Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a classical, robust method that uses continuous percolation of a warm solvent to efficiently extract compounds.[1] It is particularly effective for compounds with limited solubility.[1]

Apparatus:

  • Soxhlet extractor with condenser and boiling flask

  • Heating mantle

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dry the plant material and grind it to a fine powder to increase the surface area for extraction.[3]

  • Thimble Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 20-50 g) and place it inside a cellulose thimble.[1]

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill the boiling flask with the chosen solvent (e.g., methanol, ethanol) to approximately two-thirds of its volume and connect it to the extractor. Attach the condenser to the top of the extractor and ensure all joints are secure.[1][3]

  • Extraction: Heat the solvent in the boiling flask using the heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.[1] Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and extracted compounds is siphoned back into the boiling flask.[1]

  • Duration: Allow this cycle to repeat continuously for 6 to 24 hours, depending on the plant matrix and solvent.[1]

  • Concentration: After extraction, allow the apparatus to cool. The extract in the boiling flask is then concentrated using a rotary evaporator to remove the solvent, yielding the crude diterpenoid extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting cell walls and enhancing mass transfer, which accelerates the extraction process.[5][7]

Apparatus:

  • Ultrasonic bath or probe-type sonicator

  • Extraction flask

  • Filtration system

Procedure:

  • Sample Preparation: Dry and grind the plant material to a uniform powder.

  • Mixing: Mix a known quantity of the powdered sample (e.g., 1 gram) with a specific volume of solvent (e.g., 20 mL of 80% ethanol) in an extraction flask.[6]

  • Sonication: Place the flask in the ultrasonic bath or immerse the ultrasonic probe into the mixture. Set the desired extraction parameters, such as temperature (e.g., 50-80°C), time (e.g., 10-30 minutes), and power (e.g., 390 W).[5][6]

  • Separation: After sonication, filter the mixture to separate the plant residue from the liquid extract.[6]

  • Concentration: The resulting filtrate can be concentrated using a rotary evaporator or other suitable methods to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, causing a rapid increase in temperature and internal pressure within the plant cells. This leads to cell rupture and the efficient release of compounds into the solvent, significantly reducing extraction time.[8][12]

Apparatus:

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel

  • Filtration system

Procedure:

  • Sample Preparation: Use dried and powdered plant material.

  • Mixing: Place a weighed amount of the sample (e.g., 0.5 g) into a microwave-safe extraction vessel and add the appropriate volume of solvent (e.g., 50 mL of methanol).[12]

  • Irradiation: Place the vessel in the microwave extractor. Set the operational parameters, including temperature (e.g., 70-90°C), time (e.g., 5-15 minutes), and microwave power (e.g., 600 W).[6][8][12]

  • Cooling & Separation: After the extraction cycle, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant residue.[13]

  • Concentration: The collected filtrate is then concentrated to yield the final extract.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[14][15] By manipulating temperature and pressure, the solvent properties of CO₂ can be tuned to selectively extract specific compounds.[4] Adding a polar co-solvent like ethanol can enhance the extraction of more polar diterpenoids.[11]

Apparatus:

  • Supercritical fluid extraction system with an extraction vessel, pumps, and a collection separator.

Procedure:

  • Sample Preparation: The plant material should be dried and ground to a consistent particle size.

  • Loading: Load a known quantity of the ground material (e.g., 10 g) into the extraction vessel.[11]

  • Parameter Setting: Pressurize and heat the system to the desired supercritical conditions (e.g., pressure: 200-500 bar; temperature: 40-80°C).[11][14]

  • Extraction: Pump supercritical CO₂ through the extraction vessel at a constant flow rate. If required, introduce a co-solvent (e.g., 5-10% ethanol) into the CO₂ stream to modify its polarity.[4][11]

  • Collection: The extract-laden supercritical fluid flows into a separator. By reducing the pressure, the CO₂ returns to its gaseous state, leaving behind the extracted compounds, which are collected from the separator.[6] The gas can then be recycled.

Visualized Workflows and Comparisons

Diagrams can effectively illustrate complex processes and relationships, providing a clear overview for researchers.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_downstream 3. Downstream Processing & Analysis plant Plant Material dry Drying plant->dry grind Grinding / Milling dry->grind mae Microwave-Assisted Extraction (MAE) uae Ultrasound-Assisted Extraction (UAE) sfe Supercritical Fluid Extraction (SFE) soxhlet Soxhlet Extraction filter Filtration / Separation mae->filter uae->filter sfe->filter soxhlet->filter concentrate Solvent Removal / Concentration filter->concentrate analyze Purification & Analysis (HPLC, GC-MS) concentrate->analyze final Isolated Diterpenoids analyze->final

Caption: General workflow for the extraction and analysis of diterpenoids.

G center Extraction Methods mae MAE center->mae uae UAE center->uae sfe SFE center->sfe soxhlet Soxhlet center->soxhlet time Time mae->time Very Low solvent Solvent Use mae->solvent Low yield Yield & Purity mae->yield High energy Energy & Complexity mae->energy High Energy (Moderate Complexity) uae->time Low uae->solvent Low uae->yield High uae->energy Moderate Energy (Low Complexity) sfe->time Moderate sfe->solvent Very Low (Recyclable CO2) sfe->yield Very High (Selective) sfe->energy High Energy (High Complexity) soxhlet->time Very High soxhlet->solvent High soxhlet->yield Good soxhlet->energy Moderate Energy (Low Complexity)

Caption: Logical comparison of key attributes for diterpenoid extraction methods.

References

Confirming Target Engagement of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the target engagement of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a diterpenoid compound with promising anti-cancer properties. While its precise molecular target remains to be definitively identified, evidence from related ent-kaurane diterpenoids strongly suggests the PI3K/Akt/mTOR signaling pathway as a primary candidate.

This guide compares this compound with other compounds known to modulate this critical cancer-related pathway: Oridonin, another ent-kaurane diterpenoid; Gedunin, a limonoid natural product; and Gedatolisib (PKI-587), a well-characterized clinical-stage dual PI3K/mTOR inhibitor. By presenting available experimental data and detailed protocols, this guide aims to facilitate the design of robust experiments to validate the molecular target and mechanism of action of this compound.

Comparative Analysis of PI3K/Akt/mTOR Pathway Inhibitors

The following table summarizes the available data on the inhibitory activities of the selected compounds. It is important to note the current lack of specific quantitative data for this compound's direct effect on the PI3K/Akt/mTOR pathway, highlighting a key area for future research.

CompoundClassPresumed Target(s)IC50 ValuesKey Findings & References
This compound ent-Kaurane DiterpenoidPI3K/Akt/mTOR Pathway (Hypothesized)Data not availableExhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.[1] Further investigation is required to confirm direct target engagement and inhibitory concentrations.
Oridonin ent-Kaurane DiterpenoidPI3K/Akt/mTOR PathwayCell Viability IC50: 0.35 - 8.38 µg/mL (cell line dependent)[2]Inhibits the phosphorylation of Akt substrates and downstream mTOR targets.[3] Induces apoptosis and G2/M cell cycle arrest.[4]
Gedunin LimonoidPI3K/Akt/mTOR PathwayData not available for direct kinase inhibitionSuppresses tumor progression by inhibiting PI3K/Akt and NF-κB signaling pathways.[5]
Gedatolisib (PKI-587) Synthetic TriazinePI3Kα, PI3Kγ, mTORPI3Kα: 0.4 nM, mTOR: 1.6 nM[]A potent, dual inhibitor of PI3K and mTOR with significant anti-tumor activity in preclinical models.[]

Experimental Protocols for Target Engagement Confirmation

To validate the engagement of this compound with the PI3K/Akt/mTOR pathway, a combination of established biophysical and cell-based assays is recommended.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This protocol allows for the quantitative assessment of the phosphorylation status of key proteins within the pathway, providing a direct measure of pathway inhibition.

a. Cell Culture and Treatment:

  • Culture cancer cells (e.g., A549, MCF-7) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound, Oridonin, Gedunin, and Gedatolisib for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Immunoblotting:

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), and downstream effectors like S6 ribosomal protein (Ser235/236).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect chemiluminescence and quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

a. Cell Treatment and Heating:

  • Treat intact cells or cell lysates with the test compounds or vehicle control.

  • Aliquot the samples and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

b. Protein Extraction and Analysis:

  • Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the soluble fraction by Western blot for the target proteins (e.g., Akt, mTOR). A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.

a. Lysate Preparation and Compound Incubation:

  • Prepare a total cell lysate.

  • Incubate aliquots of the lysate with the test compounds or a vehicle control.

b. Protease Digestion:

  • Treat the incubated lysates with a protease (e.g., pronase, thermolysin) for a limited time. The binding of the compound to its target should protect it from digestion.

c. Analysis:

  • Stop the digestion and analyze the protein samples by SDS-PAGE and Western blot for the candidate target proteins. A higher abundance of the target protein in the compound-treated sample compared to the control indicates protection from proteolysis and thus, direct binding.

Visualizing Key Pathways and Workflows

To aid in the conceptual understanding of the experimental approaches and the signaling pathway , the following diagrams are provided.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor ent-11,16-Epoxy-15- hydroxykauran-19-oic acid (Hypothesized) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection CETSA_Workflow start Cell Treatment (Compound vs. Vehicle) heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation (Separate Soluble/Insoluble) lysis->centrifuge analysis Analysis of Soluble Fraction (Western Blot) centrifuge->analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a complex diterpenoid. The information presented is intended for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds. The guide outlines detailed experimental protocols and presents a comparative summary of performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of ent-kaurane diterpenoids, providing a basis for method selection and cross-validation.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) ** > 0.999> 0.997> 0.99
Accuracy (Recovery %) 95 - 105%90 - 110%90 - 110%
Precision (RSD %) **< 5%< 15%< 15%
Limit of Detection (LOD) ng levelpg levelpg to ng level
Limit of Quantification (LOQ) ng levelpg levelpg to ng level
Specificity ModerateHighHigh
Throughput HighMediumMedium

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS are provided below. These protocols are based on established methods for the analysis of structurally similar ent-kaurane diterpenoids.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of the target analyte in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extracted and purified sample in the initial mobile phase composition.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of the analyte and construct a calibration curve.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

    • Precision: Analyze replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of the target analyte in complex biological matrices.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water (containing 0.1% formic acid and 5 mM ammonium (B1175870) formate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

  • Validation Parameters: Follow similar validation procedures as for HPLC-UV, with a focus on matrix effects, which can be assessed by comparing the response of the analyte in the matrix to its response in a neat solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like the target analyte, derivatization is necessary.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: Silylation of the carboxylic acid and hydroxyl groups is required to increase volatility. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Extract the analyte and perform the derivatization step prior to injection.

  • Validation Parameters: Similar to HPLC and LC-MS, with an emphasis on the reproducibility of the derivatization step.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results when multiple analytical techniques are employed. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Develop Primary Analytical Method (e.g., LC-MS/MS) A->B D Develop Secondary Analytical Method (e.g., HPLC-UV) A->D C Validate Primary Method (ICH Guidelines) B->C F Select a Set of Diverse Samples C->F E Validate Secondary Method (ICH Guidelines) D->E E->F G Analyze Samples with Both Methods F->G H Statistical Comparison of Results (e.g., Bland-Altman, Regression) G->H I Establish Acceptance Criteria for Agreement H->I J Methods are Cross-Validated I->J

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Safety Operating Guide

Safe Disposal of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, a diterpenoid compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. Adherence to these guidelines will minimize exposure risks and prevent accidental contamination.

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment (PPE). The level of PPE required can vary depending on the specific hazards of the chemicals being handled. For handling this compound, the following PPE is recommended:

PPE CategorySpecific Equipment
Respiratory Protection Wear respiratory protection to avoid dust formation and inhalation.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are essential.
Eye Protection Safety glasses or goggles to protect against dust particles.
Body Protection A lab coat or coveralls should be worn.

Spill Management:

In the event of a spill, prompt and appropriate action is necessary to contain the substance and mitigate any potential hazards.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Carefully sweep up the solid material, taking care not to create dust.[1][2][3] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated, sealed polyethylene (B3416737) bag for disposal as hazardous waste.[2][3]

  • Decontamination: After the bulk of the material has been removed, wipe the area with a wet paper towel.[2][3] Dispose of the towel as hazardous waste.[2][3]

  • Drain Prevention: Crucially, do not let the product enter drains.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with institutional and regulatory standards for hazardous chemical waste.

  • Waste Collection:

    • Carefully sweep or scoop the solid this compound.

    • Place the chemical waste into a suitable, clearly labeled, and closed container.[1] The original container is often the best choice for waste storage.

  • Container Labeling:

    • Label the waste container with a "Hazardous Waste" tag.

    • The label must clearly identify the contents as "this compound" and include the approximate quantity.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.

    • Do not attempt to dispose of this chemical through standard trash or sewer systems.[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection & Containment cluster_2 Storage & Disposal cluster_3 Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Carefully sweep or scoop solid waste A->B C Place in a suitable, closed container B->C D Label container as 'Hazardous Waste' with chemical name C->D E Store in designated hazardous waste accumulation area D->E F Contact EHS or certified waste disposal service for pickup E->F G Spill Occurs H Contain the spill G->H I Clean up solids without creating dust H->I J Place spill debris in a sealed bag I->J K Decontaminate the area J->K L Dispose of bag as hazardous waste K->L

Caption: Disposal and Spill Response Workflow.

References

Personal protective equipment for handling ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid (CAS No. 77658-46-9). The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, a conservative approach to safety is warranted based on its chemical structure, which includes an epoxy group, a hydroxyl group, and a carboxylic acid. The compound is expected to be a solid or powder.[1] The primary hazards are associated with inhalation of dust, skin contact, and eye contact.

Recommended Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

Protection TypeRecommended EquipmentStandard/Specification
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard.[2]Consistent with EN 166 or equivalent.
Skin Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[2][3] Closed-toe shoes.[2]Gloves classified under Standard EN374.[2]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. For weighing or generating dust, a dust/mist mask (N95 rating or better) is recommended.[4] In poorly ventilated areas or for prolonged use, an air-purifying respirator with an organic vapor cartridge is advised.[4][5]In accordance with OSHA Respirator Standard, 29 CFR 1910.13.

Safe Handling and Operational Plan

Adherence to standard laboratory safety protocols is essential.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS/Safety Info don_ppe Don Appropriate PPE prep->don_ppe weigh Weigh Compound in Fume Hood/Ventilated Enclosure don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose Dispose of Waste (see Section 3) decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area.[6] A chemical fume hood is required when weighing the powder or handling solutions to minimize inhalation of dust or vapors.[6]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4] Avoid eating, drinking, or smoking in the laboratory.[7]

  • Spill Procedures :

    • Minor Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for waste disposal.

    • Major Spills : If a large amount is spilled, evacuate the area and prevent entry. Alert laboratory personnel and the safety officer.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleanup materials should be disposed of as hazardous waste.

Disposal Plan

Chemical waste must be managed in accordance with institutional, local, and national regulations.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Compound Labeled, sealed container for solid chemical waste.Dispose of as hazardous organic waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (gloves, wipes, etc.) Labeled, sealed bag or container for solid chemical waste.Dispose of as hazardous solid waste.
Solutions of the Compound Labeled, sealed container for organic liquid waste.[6] Halogenated and non-halogenated solvents should be segregated.[8]Do not pour down the drain.[6] Collect in a designated waste container for organic solvents. The container should be stored in a satellite accumulation area.[9][10] Arrange for pickup by your institution's EHS office.
Aqueous Solutions (from extractions, washes) Labeled, sealed container for aqueous waste.[11]The solution should be evaluated for toxicity before neutralization and drain disposal. Given the compound's nature, it is recommended to collect it as aqueous hazardous waste.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[8]

  • Do not mix incompatible waste streams. Organic acids should be stored separately from bases, oxidizers, and flammable solvents.[12]

  • Waste containers should be kept closed except when adding waste.[13]

  • Do not accumulate excessive amounts of waste in the laboratory.[12]

By adhering to these guidelines, researchers can safely handle this compound and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet when available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.